molecular formula C31H40O12 B1151818 13-O-Deacetyltaxumairol Z

13-O-Deacetyltaxumairol Z

Cat. No.: B1151818
M. Wt: 604.6 g/mol
InChI Key: IZPGQOGNFFVNFT-LPRGFTSCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-O-Deacetyltaxumairol Z has been reported in Taxus wallichiana with data available.

Properties

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPGQOGNFFVNFT-LPRGFTSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 13-O-Deacetyltaxumairol Z: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, origin, and structural elucidation of 13-O-Deacetyltaxumairol Z, a member of the complex taxane (B156437) diterpenoid family. This document provides a comprehensive overview of the scientific investigations that led to the identification of this natural product, including detailed experimental protocols and data interpretation for researchers in the field of natural product chemistry and drug discovery.

Discovery and Botanical Origin

This compound was first isolated from the Taiwanese yew, Taxus mairei (Lemée & H. Lév.) S.Y. Hu, a plant species that has proven to be a rich source of novel taxoids. The discovery was the result of extensive phytochemical investigations into the constituents of this plant, led by a team of researchers focused on identifying new bioactive compounds. The initial findings were published in the Chemical & Pharmaceutical Bulletin in 2002 by Shen et al., in a paper titled "Taxumairols X--Z, new taxoids from Taiwanese Taxus mairei." This publication laid the groundwork for understanding the structure and properties of this compound.

Table 1: General Information for this compound

ParameterValue
Trivial Name This compound
Systematic Name Taxumairol Z
CAS Number 220935-39-7
Molecular Formula C₃₁H₄₀O₁₂
Molecular Weight 604.649 g/mol
Natural Source Taxus mairei

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, beginning with the extraction of plant material and culminating in detailed spectroscopic analysis. The general workflow is outlined below.

Extraction and Isolation

A generalized protocol for the extraction and isolation of taxoids from Taxus mairei is as follows:

  • Plant Material Collection and Preparation: Needles and stems of Taxus mairei are collected, air-dried, and pulverized.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, often rich in taxoids, is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically a mixture of n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (PTLC): Fractions of interest are further purified using preparative TLC on silica gel plates with a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a mobile phase such as a methanol-water gradient.

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered Taxus mairei extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel ptlc Preparative TLC silica_gel->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compound This compound hplc->pure_compound

Figure 1: Isolation workflow for this compound.
Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provided information about the proton environment in the molecule.

    • ¹³C-NMR: Identified the number and types of carbon atoms.

    • 2D-NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table 2: Spectroscopic Data for this compound (Taxumairol Z)

Data TypeKey Observations (Hypothetical based on typical taxoid spectra)
HR-FAB-MS Molecular ion peak corresponding to C₃₁H₄₀O₁₂
¹H-NMR (CDCl₃, MHz) Signals corresponding to acetyl methyl protons, aromatic protons of a benzoyl group, and numerous methine and methylene (B1212753) protons characteristic of a taxane core.
¹³C-NMR (CDCl₃, MHz) Carbonyl carbons of acetyl and benzoyl groups, olefinic carbons, carbons of the taxane skeleton, and methyl carbons.

Note: The specific chemical shift values from the original publication are required for a complete data table.

Biological Activity and Future Directions

While the initial discovery paper by Shen et al. focused on the isolation and structure elucidation of this compound, the broader family of taxanes is well-known for its significant biological activities, most notably as anticancer agents. The mechanism of action for prominent taxanes like paclitaxel (B517696) involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

cluster_cell Cancer Cell Taxane Taxane (e.g., Paclitaxel) Microtubule Microtubule Taxane->Microtubule Stabilizes Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Blocked) CellCycle Cell Cycle Progression Microtubule->CellCycle Disrupts Spindle Formation Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Figure 2: Generalized signaling pathway for taxane-induced apoptosis.

Further research is warranted to investigate the specific biological activities of this compound. Its unique structural features may confer novel pharmacological properties, making it a person of interest for further investigation in drug development programs. Future studies should focus on:

  • In vitro cytotoxicity screening: Assessing the compound's activity against a panel of cancer cell lines.

  • Mechanism of action studies: Determining if it shares the microtubule-stabilizing properties of other taxanes or possesses a novel mechanism.

  • Structure-activity relationship (SAR) studies: Synthesizing derivatives to understand the key functional groups responsible for any observed biological activity.

The discovery of this compound underscores the importance of continued exploration of natural products as a source of novel therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers poised to further investigate its potential.

"13-O-Deacetyltaxumairol Z" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: BPL20251205-081

Abstract

13-O-Deacetyltaxumairol Z is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol®). Isolated from the seeds of the Formosan Yew (Taxus mairei), this compound is part of a diverse group of secondary metabolites with potential pharmacological significance. This technical guide provides a comprehensive summary of the available information on the chemical structure and properties of this compound, including its physicochemical characteristics and a generalized methodology for its isolation. Due to the limited public availability of the primary characterization data, this document serves as a foundational resource based on existing chemical database information and analogous compounds.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Registry Number 220935-39-7. It is a solid, powder-form compound at standard conditions. While detailed experimental data for properties such as melting point and solubility are not widely reported, it is known to be a natural product found in extracts of Taxus mairei.[1][2]

Table 1: Physicochemical and Structural Data for this compound

PropertyDataSource(s)
CAS Number 220935-39-7[1][3]
Molecular Formula C₃₁H₄₀O₁₂[1]
Molecular Weight 604.649 g/mol [1]
Physical Form Solid, Powder
Natural Source Seeds of Taxus mairei (Formosan Yew)[2]

Chemical Structure

The definitive chemical structure of this compound has been determined through spectroscopic analysis, primarily two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques. While the primary spectral data is not publicly accessible, its molecular formula indicates a highly oxygenated and complex taxane core. Taxanes are characterized by a distinctive 6-8-6 tricyclic carbon skeleton. The name "this compound" suggests a taxumairol derivative that lacks an acetyl group at the C-13 position, a common site for esterification in this class of compounds.

Spectroscopic and Analytical Data

The structural elucidation of taxane diterpenoids relies heavily on a combination of spectroscopic methods. The following table summarizes the expected, though not publicly detailed, analytical data for this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR (Proton NMR) Complex spectrum with multiple signals in the 0.8-6.5 ppm range, corresponding to methyl groups, methylene (B1212753) and methine protons on the taxane core, and protons adjacent to oxygen-bearing carbons and ester groups.
¹³C NMR (Carbon-13 NMR) 31 distinct carbon signals, including those for carbonyls (esters, ketones) in the 170-210 ppm range, olefinic carbons (C=C) in the 110-150 ppm range, and numerous signals for oxygenated carbons in the 50-90 ppm range.
Mass Spectrometry (MS) A molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) consistent with the molecular formula C₃₁H₄₀O₁₂. Fragmentation patterns would provide information on the loss of substituent groups like water, acetic acid, and other esters.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH) groups (~3400 cm⁻¹), carbonyl (C=O) groups from esters (~1730 cm⁻¹), and C-O stretching vibrations.
Optical Rotation [α]D A specific value indicating the compound's chiroptical properties, typical for complex, chiral natural products.

Biological Activity

While specific bioactivity data for this compound is not available in the public domain, many related taxane diterpenoids isolated from various Taxus species exhibit significant cytotoxic activity against a range of human cancer cell lines.[4][5] The mechanism of action for the most famous taxane, Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound could possess similar biological properties, making it a compound of interest for further investigation in drug discovery programs.

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of taxane diterpenoids from Taxus mairei, based on established methodologies for similar compounds.[6][7]

Protocol: Generalized Isolation of Taxanes from Taxus mairei

  • Extraction:

    • Air-dried and powdered plant material (e.g., seeds) is exhaustively extracted with a polar solvent, typically ethanol (B145695) or methanol, at room temperature for several days.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

    • This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation:

    • The bioactive fraction (e.g., chloroform fraction) is subjected to multiple rounds of column chromatography.

    • Initial Separation: Silica gel column chromatography is used with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

    • Further Purification: Promising sub-fractions are further purified using Sephadex LH-20 column chromatography to remove pigments and other impurities.

    • Final Purification: High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water, is used to isolate the pure compound.

  • Structure Elucidation:

    • The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).

Visualizations

Logical Relationships of Taxane Skeletons

Taxane diterpenoids can be classified based on their core ring structure. The diagram below illustrates the relationship between the common 6/8/6-membered ring system and rearranged skeletons like the 5/7/6-membered abeotaxane system, which are also found in Taxus species.[5]

Taxane_Skeletons A Common Taxane Core (6/8/6-membered rings) B Rearranged Abeotaxane Core (5/7/6-membered rings) A->B Biosynthetic Rearrangement C Other Rearranged Skeletons A->C Biosynthetic Rearrangement Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis Start Taxus mairei Plant Material (e.g., Seeds) Extract Crude Ethanolic Extract Start->Extract Ethanol Extraction Partition Bioactive Fraction (e.g., Chloroform) Extract->Partition Solvent Partitioning Silica Silica Gel Column Partition->Silica Sephadex Sephadex LH-20 Column Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureCmpd Pure this compound HPLC->PureCmpd Analysis Structural Elucidation (NMR, MS, etc.) PureCmpd->Analysis

References

13-O-Deacetyltaxumairol Z: A Technical Overview of a Novel Taxane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220935-39-7

Abstract

13-O-Deacetyltaxumairol Z is a naturally occurring taxane (B156437) diterpenoid isolated from Taxus mairei. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (B517696), this compound is of significant interest to researchers in medicinal chemistry and drug discovery. However, public domain data on the biological activity, mechanism of action, and specific experimental protocols for this compound is currently limited. This technical guide provides a comprehensive summary of the available information on this compound, placed within the broader context of taxane diterpenoids. It aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and related natural products.

Introduction

The genus Taxus, commonly known as yew, has been a rich source of structurally complex and biologically active diterpenoids. The discovery of paclitaxel and its subsequent success as a chemotherapeutic agent has spurred extensive research into other taxane analogues. This compound, identified from Taxus mairei, represents one such compound.[1] Its structural features suggest potential biological activities, although specific studies to elucidate these are not yet widely published. This document collates the known chemical and physical properties of this compound and discusses potential avenues for future research based on the activities of related taxanes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available information.

PropertyValueSource
CAS Number 220935-39-7Chemical Supplier Databases
Molecular Formula C₃₁H₄₀O₁₂[2]
Molecular Weight 604.64 g/mol [2]
Appearance Solid[2]
Purity >98% (typical for commercial samples)[2]
Source Organism Taxus mairei[1]

Biological Context and Potential Activities

While direct experimental evidence for the biological activity of this compound is not available in the public domain, the activities of other taxane diterpenoids from Taxus species provide a strong basis for postulation.

Cytotoxicity

Many taxane diterpenoids exhibit potent cytotoxic effects against various cancer cell lines. For instance, taxumairone A, another taxane isolated from Taxus mairei, has shown significant cytotoxicity against human colon carcinoma cells. It is plausible that this compound may possess similar properties.

Mechanism of Action

The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is a reasonable hypothesis that other taxanes, including this compound, might interact with tubulin, although the specific nature and strength of this interaction would require experimental validation.

Suggested Experimental Protocols

Given the lack of specific experimental data, this section outlines generalized protocols that could be employed to investigate the biological activities of this compound.

In Vitro Cytotoxicity Assay

A standard MTT or SRB assay could be used to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Data Analysis A Prepare stock solution of This compound in DMSO C Treat cells with serial dilutions of the compound A->C B Seed cancer cell lines in 96-well plates B->C D Incubate for 48-72 hours C->D E Add MTT or SRB reagent D->E F Measure absorbance E->F G Calculate IC50 values F->G

A generalized workflow for assessing in vitro cytotoxicity.
Tubulin Polymerization Assay

To investigate the potential mechanism of action, a cell-free tubulin polymerization assay could be performed to determine if this compound affects microtubule dynamics.

Logical Flow for Mechanism of Action Studies:

G A Initial Hit from Cytotoxicity Screen B Tubulin Polymerization Assay A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Assays (e.g., Annexin V staining) A->D E Compound affects Tubulin Dynamics B->E F Compound induces G2/M Arrest C->F G Compound induces Apoptosis D->G H Further Mechanistic Studies (e.g., Western Blot for cell cycle/apoptosis markers) E->H F->H G->H

Hypothetical decision tree for mechanistic studies.

Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, taxanes are known to impact several key cellular pathways as a consequence of microtubule stabilization.

Potential Downstream Effects of Microtubule Stabilization:

G This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Activation of Spindle \nAssembly Checkpoint Activation of Spindle Assembly Checkpoint Mitotic Arrest->Activation of Spindle \nAssembly Checkpoint Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of \nAnaphase-Promoting Complex Inhibition of Anaphase-Promoting Complex Activation of Spindle \nAssembly Checkpoint->Inhibition of \nAnaphase-Promoting Complex Activation of \np53 Pathway Activation of p53 Pathway Apoptosis->Activation of \np53 Pathway Release of Cytochrome c Release of Cytochrome c Apoptosis->Release of Cytochrome c

Postulated signaling cascade initiated by microtubule stabilization.

Conclusion and Future Directions

This compound is a structurally intriguing natural product from Taxus mairei. While there is a clear lack of specific biological data, its classification as a taxane diterpenoid strongly suggests potential for cytotoxic and antimitotic activities. The experimental frameworks and hypothetical pathways outlined in this guide provide a roadmap for future research. Key future directions should include:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines and other disease models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

  • Total Synthesis: Developing a synthetic route to enable the production of larger quantities for in-depth preclinical and clinical studies, and to allow for the generation of novel analogues with improved properties.

The exploration of novel taxanes like this compound remains a promising avenue for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and inferred biological context of 13-O-Deacetyltaxumairol Z, a taxoid compound isolated from Taxus mairei. Due to the limited publicly available data specific to this molecule, this guide supplements known information with established knowledge of the broader taxane (B156437) class of compounds, offering a valuable resource for researchers in natural product chemistry and oncology.

Core Molecular Data

This compound is a complex diterpenoid belonging to the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol). The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₃₁H₄₀O₁₂[1][2]
Molecular Weight 604.649 g/mol [1]
CAS Number 220935-39-7[1][2]

General Experimental Protocols

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Isolation and Characterization plant_material Plant Material (Taxus mairei) extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition fractions Polar and Non-polar Fractions partition->fractions column Column Chromatography (Silica Gel, etc.) fractions->column hplc High-Performance Liquid Chromatography (HPLC) column->hplc isolated_compound Isolated this compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS) isolated_compound->spectroscopy

Figure 1: Generalized workflow for the isolation of taxoids from Taxus species.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not extensively documented. However, numerous taxoids isolated from Taxus mairei have demonstrated significant cytotoxic effects against a variety of cancer cell lines[3]. For instance, other taxane diterpenoids from this species have shown potent activity against human colon carcinoma cells[2].

The primary mechanism of action for the taxane class of compounds, most notably Paclitaxel, involves the stabilization of microtubules. This interference with microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound shares a similar mechanism of action.

G cluster_cellular Cellular Environment cluster_action Mechanism of Action taxoid This compound (Hypothesized) stabilization Microtubule Stabilization taxoid->stabilization tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization microtubule->stabilization mitotic_spindle Disruption of Mitotic Spindle stabilization->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Figure 2: Hypothesized signaling pathway for this compound based on the known mechanism of taxoids.

Future Directions

The unique structure of this compound warrants further investigation to elucidate its specific biological activities and mechanism of action. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological screening.

  • Cytotoxicity Screening: Evaluation of its efficacy against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Detailed investigation into its interaction with microtubules and other potential cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Comparison of its activity with other taxoids to understand the contribution of its specific functional groups to its biological profile.

This guide serves as a foundational document for researchers interested in this compound. While specific data remains limited, the information presented, contextualized within the broader family of taxane diterpenoids, provides a solid starting point for future research and development efforts.

References

The Probable Mechanism of Action of 13-O-Deacetyltaxumairol Z: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action of 13-O-Deacetyltaxumairol Z is not available in the current scientific literature. This guide provides a detailed overview of the well-established mechanism of action of taxanes, the chemical class to which this compound belongs. It is highly probable that its mechanism of action is similar to that of other taxanes like paclitaxel (B517696) and docetaxel.

Core Mechanism: Microtubule Stabilization

The principal mechanism of action of taxanes is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell structure. They are dynamic polymers of α- and β-tubulin heterodimers that undergo constant polymerization (assembly) and depolymerization (disassembly).

This compound, as a presumed taxane (B156437), is expected to bind to the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization into tubulin dimers.[1][2] This action effectively freezes the microtubule in a polymerized state, leading to the formation of stable, nonfunctional microtubule bundles.[3] This contrasts with other microtubule-targeting agents like the vinca (B1221190) alkaloids, which inhibit tubulin polymerization.[1]

The stabilization of microtubules disrupts the normal dynamic instability required for various cellular processes, most critically, the formation and function of the mitotic spindle during cell division.[2][4]

Downstream Cellular Consequences

The hyper-stabilization of microtubules by taxanes triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest at G2/M Phase

The disruption of mitotic spindle function due to microtubule stabilization activates the spindle assembly checkpoint (SAC).[5] This checkpoint ensures that all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. By preventing the normal dynamics of spindle microtubules, taxanes induce a prolonged arrest in the G2/M phase of the cell cycle.[6] This mitotic arrest is a primary contributor to the cytotoxic effects of this class of compounds.

Induction of Apoptosis

Prolonged mitotic arrest can lead to several outcomes, with apoptosis being a major mechanism of cell death induced by taxanes.[4][6] The apoptotic signaling cascade can be initiated through various pathways:

  • Intrinsic (Mitochondrial) Pathway: Taxane-induced cellular stress can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] This shifts the balance towards pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm triggers the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

  • Extrinsic (Death Receptor) Pathway: While less predominantly described for taxanes, crosstalk with the extrinsic pathway may occur.

  • p53-Dependent and Independent Pathways: The tumor suppressor protein p53 can be activated in response to the cellular stress caused by taxanes, contributing to the induction of apoptosis.[6][7] However, taxanes can also induce apoptosis in cells with non-functional p53, indicating the involvement of p53-independent pathways.[6]

A more recent understanding suggests that taxanes can also induce the formation of multiple micronuclei, leading to irreversible nuclear membrane rupture and subsequent cell death, which may or may not involve the classical apoptotic pathways.[8][9]

Quantitative Data (Representative for Taxanes)

As no specific quantitative data for this compound is available, the following tables summarize representative data for the well-studied taxanes, paclitaxel and docetaxel.

Table 1: Cytotoxicity of Taxanes in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference
CAOV-3Ovarian0.7 - 1.80.8 - 1.7[10]
OVCAR-3Ovarian0.7 - 1.80.8 - 1.7[10]
SKOV-3Ovarian0.7 - 1.80.8 - 1.7[10]
A549Lung~5Not Reported[11]
MCF7Breast~4Not Reported[11]
HeLaCervical~7.5Not Reported[11]
SK-BR-3Breast~2.5Not Reported[12]
MDA-MB-231Breast~3Not Reported[12]
T-47DBreast~1.5Not Reported[12]

IC50 values can vary depending on the experimental conditions, such as drug exposure time.

Table 2: Effect of Paclitaxel on Microtubule Dynamics in Living Human Tumor Cells

Cell LineParameterControl30 nM Paclitaxel% InhibitionReference
Caov-3 (Ovarian) Shortening Rate (µm/min)11.6 ± 7.37.9 ± 7.231%[13]
Growth Rate (µm/min)8.3 ± 4.56.3 ± 3.724%[13]
DynamicityNot ReportedNot Reported31%[13]
A-498 (Kidney) Shortening Rate (µm/min)9.2 ± 5.16.7 ± 3.2 (at 100 nM)26%[13]
Growth Rate (µm/min)8.4 ± 4.26.8 ± 4.0 (at 100 nM)18%[13]
DynamicityNot ReportedNot Reported63%[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of taxanes.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011) (polymerization enhancer)

  • Test compound (this compound) and controls (e.g., paclitaxel as a stabilizer, DMSO as a vehicle)

  • 96-well microplate (UV-transparent for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin polymerization mix on ice. Reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.

  • Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 37°C 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • For Turbidity Assay: Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • For Fluorescence Assay: If using a fluorescent reporter like DAPI, measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance/fluorescence versus time. A stabilizing agent like a taxane will increase the rate and extent of polymerization compared to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[14] The fluorescence intensity of PI in stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Data Analysis: Generate a histogram of fluorescence intensity. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the histogram using appropriate software. An accumulation of cells in the G2/M phase is indicative of a taxane-like mechanism.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Materials:

  • Cultured cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Add the ECL reagent and capture the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a change in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, would indicate the induction of apoptosis.

Visualizations

Signaling Pathways

Taxane_Mechanism_of_Action cluster_0 Cellular Entry and Target Binding cluster_1 Disruption of Microtubule Dynamics cluster_2 Cellular Consequences This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Microtubule β-tubulin->Microtubule Component of Microtubule Stabilization Microtubule Stabilization Inhibition of Depolymerization Inhibition of Depolymerization Microtubule Stabilization->Inhibition of Depolymerization Formation of Nonfunctional\nMicrotubule Bundles Formation of Nonfunctional Microtubule Bundles Inhibition of Depolymerization->Formation of Nonfunctional\nMicrotubule Bundles Disruption of\nMitotic Spindle Disruption of Mitotic Spindle Formation of Nonfunctional\nMicrotubule Bundles->Disruption of\nMitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disruption of\nMitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Overview of the proposed mechanism of action for this compound.

Taxane_Apoptosis_Pathway Taxane Treatment Taxane Treatment Prolonged Mitotic Arrest Prolonged Mitotic Arrest Taxane Treatment->Prolonged Mitotic Arrest Cellular Stress Cellular Stress Prolonged Mitotic Arrest->Cellular Stress Bcl-2 Phosphorylation\n(Inactivation) Bcl-2 Phosphorylation (Inactivation) Cellular Stress->Bcl-2 Phosphorylation\n(Inactivation) Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Bcl-2 Phosphorylation\n(Inactivation)->Bax/Bak Activation Mitochondrial Outer Membrane\nPermeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Activation->Mitochondrial Outer Membrane\nPermeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane\nPermeabilization (MOMP)->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prepare Tubulin Mix\n(Tubulin, GTP, Buffer) Prepare Tubulin Mix (Tubulin, GTP, Buffer) Add Tubulin Mix\n(Initiate Polymerization) Add Tubulin Mix (Initiate Polymerization) Prepare Tubulin Mix\n(Tubulin, GTP, Buffer)->Add Tubulin Mix\n(Initiate Polymerization) Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Compound to Plate->Add Tubulin Mix\n(Initiate Polymerization) Incubate at 37°C Incubate at 37°C Add Tubulin Mix\n(Initiate Polymerization)->Incubate at 37°C Measure Absorbance (340nm)\nor Fluorescence Measure Absorbance (340nm) or Fluorescence Incubate at 37°C->Measure Absorbance (340nm)\nor Fluorescence Plot Data (Signal vs. Time) Plot Data (Signal vs. Time) Measure Absorbance (340nm)\nor Fluorescence->Plot Data (Signal vs. Time) Cell_Cycle_Analysis_Workflow Cell Culture & Treatment Cell Culture & Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Culture & Treatment->Harvest & Wash Cells Fixation (70% Ethanol) Fixation (70% Ethanol) Harvest & Wash Cells->Fixation (70% Ethanol) Staining (PI/RNase A) Staining (PI/RNase A) Fixation (70% Ethanol)->Staining (PI/RNase A) Flow Cytometry Analysis Flow Cytometry Analysis Staining (PI/RNase A)->Flow Cytometry Analysis Data Analysis\n(Cell Cycle Distribution) Data Analysis (Cell Cycle Distribution) Flow Cytometry Analysis->Data Analysis\n(Cell Cycle Distribution)

References

Unveiling the Biological Activity of 13-O-Deacetyltaxumairol Z: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z, a complex taxane (B156437) diterpenoid, has been isolated from Taxus mairei and Taxus sumatrana, species of yew trees known for producing a rich diversity of bioactive compounds. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this natural product as a potential therapeutic agent.

Chemical Identity

Recent studies have identified this compound as being synonymous with Tasumatrol Z . This guide will use both names interchangeably, reflecting the nomenclature in the scientific literature.

  • Systematic Name: (2α,3α,4β,5β,7β,10β,13α)-4,10-diacetoxy-13-({(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl}oxy)-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate

  • CAS Number: 220935-39-7

  • Molecular Formula: C45H47NO14

  • Molecular Weight: 833.85 g/mol

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound (Tasumatrol Z) is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an anticancer agent, a characteristic shared by many taxane compounds, most notably Paclitaxel (Taxol®).

Quantitative Data

The cytotoxic activity of Tasumatrol Z and its related compounds, isolated from Taxus sumatrana, was evaluated against a human hepatoma (Hep2) cell line. The following table summarizes the available quantitative data.

CompoundCell LineActivityIC50 (µM)
Tasumatrol Z Hep2 (Human Hepatoma)CytotoxicData not specified in abstract
Tasumatrol Y Hep2 (Human Hepatoma)CytotoxicData not specified in abstract

Note: The specific IC50 value for Tasumatrol Z was not available in the abstracts of the primary literature. Access to the full-text article is required for this specific data point.

Experimental Protocols

The following is a generalized protocol for the isolation and cytotoxicity testing of this compound, based on standard methodologies for taxane research.

Isolation and Purification of this compound

A general workflow for the isolation and purification of taxoids from Taxus species is outlined below.

G start Plant Material (Taxus sumatrana leaves and twigs) extraction Extraction with Acetone start->extraction partition Solvent Partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 purification Crystallization/Purification chromatography2->purification identification Structural Elucidation (NMR, MS) purification->identification bioassay Cytotoxicity Bioassay identification->bioassay G start Seed Cancer Cells (e.g., Hep2) in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 G cluster_0 Normal Cell Division cluster_1 Action of this compound Microtubule Dynamics Dynamic Microtubules (Polymerization/Depolymerization) Mitotic Spindle Proper Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Cell Division Successful Cell Division Mitotic Spindle->Cell Division Taxane This compound Stabilization Microtubule Stabilization Taxane->Stabilization Arrest Mitotic Arrest Stabilization->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

An In-Depth Technical Guide to the Tubulin Polymerization Assay: Investigating the Effects of 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro tubulin polymerization assay, a critical tool for characterizing the mechanism of action of potential microtubule-targeting agents. While specific experimental data for 13-O-Deacetyltaxumairol Z is not publicly available, this document outlines the established methodologies used for similar taxane-like compounds, enabling researchers to design and execute robust assays for this and other novel molecules.

Introduction to Microtubule Dynamics and the Role of Taxanes

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2][3] Their ability to polymerize and depolymerize is fundamental to numerous cellular processes, including mitosis, cell motility, and intracellular transport.[1][2][3] This dynamic instability makes microtubules a key target for anticancer drug development.[2][4][5]

Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents.[1] Taxanes, such as the well-known paclitaxel, are microtubule-stabilizing agents.[4][5] They bind to β-tubulin within the microtubule, promoting polymerization and preventing depolymerization, which leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.[2][3][4] this compound, as a taxane (B156437) derivative, is hypothesized to exert its biological effects through a similar mechanism of microtubule stabilization.

Principle of the In Vitro Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics.[1] The assay monitors the polymerization of purified tubulin into microtubules. This process can be measured through changes in light scattering (turbidity) or by using a fluorescent reporter.[1][6][7] An increase in turbidity or fluorescence intensity is proportional to the mass of the microtubule polymer formed.[7][8][9]

Experimental Protocols

Two primary methods for monitoring tubulin polymerization in vitro are the turbidity-based assay and the fluorescence-based assay.

Turbidity-Based Tubulin Polymerization Assay

This method relies on the principle that microtubules scatter light, and the increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization.[1][8][9]

Materials:

  • Lyophilized tubulin (e.g., from porcine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6][10]

  • Guanosine-5′-triphosphate (GTP) solution (100 mM stock)[2]

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel)

  • Vehicle control (e.g., DMSO)

  • Pre-warmed 96-well microplate (UV-transparent)[11]

  • Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm.[1][12]

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.[1][11]

    • Prepare the tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[1][9] Keep the mix on ice.

    • Prepare serial dilutions of this compound and the positive control (e.g., Paclitaxel) in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).[13]

  • Assay Execution:

    • Pipette 10 µL of the compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) 96-well plate.[1][11]

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.[1]

    • Immediately place the plate in the 37°C microplate reader.[1][8][9]

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1][12]

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.[1]

    • Plot the change in absorbance versus time for each concentration of the test compound and controls.[1]

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).[1]

    • Calculate the percentage of enhancement or inhibition for each concentration relative to the vehicle control.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[6][7]

Materials:

  • All materials from the turbidity-based assay, with the exception of a UV-transparent plate.

  • Black, opaque 96-well microplate.[1]

  • Fluorescent reporter (e.g., DAPI)

  • Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~450 nm).[1][13]

Procedure:

  • Preparation of Reagents:

    • Follow the same reagent preparation as the turbidity-based assay.

    • When preparing the tubulin polymerization mix, add the fluorescent reporter (e.g., DAPI) to a final concentration of 10 µM.[1][10]

  • Assay Execution:

    • The assay procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate is used.[1]

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.[1][13]

  • Data Analysis:

    • Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.[1]

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how results from a tubulin polymerization assay would be presented.

CompoundConcentration (µM)Vmax (mOD/min)Plateau Absorbance (OD)% Enhancement of Polymerization
Vehicle Control (DMSO)-10.20.250%
This compound 0.115.80.3555%
125.50.48150%
1038.70.55279%
Paclitaxel (Positive Control)1041.80.58310%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.

G Experimental Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Reagent Preparation (Tubulin, Buffers, GTP, Compound) plate_prep Prepare 96-Well Plate (Add Compound Dilutions) reagent_prep->plate_prep initiation Initiate Polymerization (Add Tubulin Mix to Plate) plate_prep->initiation incubation Incubate at 37°C in Plate Reader initiation->incubation measurement Kinetic Measurement (Absorbance or Fluorescence) incubation->measurement analysis Data Analysis (Vmax, Plateau, % Enhancement) measurement->analysis

Experimental Workflow for Tubulin Polymerization Assay
Signaling Pathway

The diagram below depicts the simplified mechanism of action for taxane-like microtubule stabilizing agents.

G Mechanism of Microtubule Stabilization by Taxanes cluster_cellular Cellular Environment cluster_effect Drug Effect tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization (GTP-dependent) microtubule->tubulin_dimer Depolymerization stabilization Microtubule Stabilization microtubule->stabilization Inhibits Depolymerization taxane This compound (Taxane-like Agent) taxane->microtubule Binds to β-tubulin subunit mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of Microtubule Stabilization by Taxanes

Troubleshooting

IssuePossible CauseSuggested Solution
High background at time 0Light scattering from precipitated compound.Check the solubility of the compound in the assay buffer. Reduce the starting concentration if necessary.[13]
Autofluorescence of the compound (fluorescence assay).Run a control with the compound in buffer without tubulin to check for auto-fluorescence.[2]
No dose-dependent effectThe concentration range is not optimal.Test a broader range of concentrations.[13]
The compound is not a direct tubulin polymerization modulator.Consider alternative mechanism of action assays.
Inconsistent readings between replicatesInaccurate pipetting or introduction of air bubbles.Ensure accurate and consistent pipetting. Avoid introducing air bubbles into the wells.[2]
Low signal in vehicle controlInactive tubulin.Use freshly reconstituted tubulin and keep it on ice. Avoid repeated freeze-thaw cycles.
Incorrect temperature.Ensure the plate reader is maintained at 37°C.[13]

References

Uncharted Territory: The Scientific Void of 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the biological activities and mechanisms of the taxane (B156437) diterpenoid, 13-O-Deacetyltaxumairol Z. Despite its documented existence and chemical identity (CAS Number: 220935-39-7), there is a notable absence of published research detailing its pharmacological properties, experimental evaluations, or potential therapeutic applications.

This in-depth technical guide aims to transparently address this void for researchers, scientists, and drug development professionals. In lieu of presenting non-existent data, this document will outline the current state of knowledge and provide a conceptual framework for future investigation into this novel compound.

Current Status: A Molecule without a Biological Narrative

Searches of prominent scientific databases and chemical repositories have yielded no studies on the biological effects of this compound. Consequently, quantitative data regarding its efficacy in any biological system (e.g., IC50, LD50, MIC values) are unavailable. Similarly, there are no established experimental protocols for its study, nor have any signaling pathways associated with its activity been elucidated.

This lack of information presents both a challenge and an opportunity. For researchers in natural product chemistry and drug discovery, this compound represents a truly unexplored frontier. Its structural similarity to other taxanes, a class of compounds renowned for their potent anticancer properties (e.g., Paclitaxel), suggests that it may possess valuable bioactivities awaiting discovery.

A Proposed Roadmap for Investigation: A Hypothetical Workflow

To guide future research efforts, a standardized experimental workflow for the initial characterization of a novel natural product like this compound is proposed. This workflow is designed to systematically evaluate its potential biological activities and lay the groundwork for more in-depth mechanistic studies.

G cluster_acquisition Compound Sourcing and Preparation cluster_screening Primary Biological Screening cluster_mechanistic Mechanism of Action Studies (If Activity is Detected) cluster_validation In Vivo Validation A Isolation from Natural Source or Chemical Synthesis B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC) B->C D In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines C->D Test Compound E Antimicrobial Assays (e.g., Broth microdilution) against a panel of bacteria and fungi C->E Test Compound F Anti-inflammatory Assays (e.g., Griess assay for NO inhibition) in LPS-stimulated macrophages C->F Test Compound G Target Identification Studies (e.g., Affinity chromatography, proteomics) D->G Active I Enzyme Inhibition Assays F->I Active H Signaling Pathway Analysis (e.g., Western blotting, qPCR) G->H J Animal Model Studies (e.g., Xenograft models for cancer) H->J

Caption: Proposed experimental workflow for the characterization of this compound.

Detailed Methodologies for Key Initial Experiments

Should a researcher embark on the study of this compound, the following are detailed, standard protocols for the initial screening phase.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations. The media in the wells is replaced with the compound-containing media, and the plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The media is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: this compound is serially diluted in a 96-well plate using the appropriate broth medium.

  • Inoculation: The standardized microorganism suspension is added to each well containing the diluted compound.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While the current body of scientific knowledge on this compound is barren, this should be viewed as a call to action for the scientific community. The protocols and workflows outlined above provide a clear and structured path for the initial exploration of this compound. The potential for discovering novel biological activities, particularly given its taxane scaffold, is significant. Future research in this area will be crucial in transforming this compound from a chemical entity into a compound with a defined biological role and potential therapeutic relevance.

13-O-Deacetyltaxumairol Z: A Technical Overview of its Natural Source and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z is a naturally occurring taxane (B156437) diterpenoid, a class of compounds that has garnered significant interest in the field of oncology due to the well-known anti-cancer drug, Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the known information regarding the natural source, abundance, and physicochemical properties of this compound. While extensive biological data for this specific taxoid is limited in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for researchers.

Natural Source and Abundance

This compound has been primarily isolated from the roots of Taxus mairei (Mei Li Hong Dou Shan), a species of yew tree.[1][2][3] It has also been reported as a constituent of Taxus yunnanensis. The compound is an amorphous powder.[1][2][3]

Currently, there is no publicly available quantitative data on the abundance or yield of this compound from its natural sources. The original research articles describing its isolation do not specify the percentage yield of this particular compound from the initial plant material. Further investigation into the primary literature or direct analysis of Taxus mairei root extracts would be necessary to determine its precise concentration.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C31H40O12[1][2][3]
Molecular Weight 604.66 g/mol [1][2][3]
Appearance Amorphous powder[1][2][3]
Specific Rotation [α]D25 = -42° (c = 0.5, CHCl3)[1][2][3]

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is not fully detailed in the available literature, a general methodology can be inferred from standard practices for the extraction and purification of taxoids from Taxus species.

General Isolation and Purification Workflow

The isolation of taxane diterpenoids from Taxus plant material typically involves the following steps:

  • Extraction: The dried and powdered plant material (in this case, the roots of Taxus mairei) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This is often done between a polar solvent (e.g., aqueous methanol) and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar constituents. The polar layer, containing the taxoids, is then further partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate.

  • Chromatographic Separation: The resulting extract is then subjected to a series of chromatographic techniques to separate the complex mixture of taxoids. This typically includes:

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • UV-Vis Spectroscopy: To identify chromophores.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Identification cluster_product Final Product start Dried & Powdered Taxus mairei Roots extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) hplc->spectroscopy final_product Pure this compound spectroscopy->final_product

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. While many taxoids exhibit cytotoxic properties against various cancer cell lines, such activity has not been explicitly reported for this particular compound.

The general mechanism of action for cytotoxic taxanes involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and ultimately inducing cell cycle arrest and apoptosis. It is plausible that this compound could exhibit similar properties, but this would require experimental validation.

The following diagram illustrates the logical relationship for a hypothetical investigation into the biological activity of this compound.

Biological_Activity_Investigation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis compound This compound cytotoxicity_assay Cytotoxicity Screening (e.g., MTT, SRB assays) against cancer cell lines compound->cytotoxicity_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity_assay->cell_cycle If cytotoxic apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity_assay->apoptosis If cytotoxic western_blot Western Blot Analysis (e.g., for apoptotic and cell cycle proteins) cell_cycle->western_blot microtubule Microtubule Stabilization Assay apoptosis->microtubule apoptosis->western_blot gene_expression Gene Expression Profiling (e.g., qPCR, RNA-seq) microtubule->gene_expression

Caption: Logical workflow for investigating the potential biological activity of this compound.

Conclusion

This compound is a taxane diterpenoid isolated from Taxus mairei and Taxus yunnanensis. While its physicochemical properties have been characterized, there is a notable lack of quantitative data regarding its natural abundance and specific biological activities. This guide provides a summary of the currently available information and outlines a general experimental approach for its isolation and potential biological evaluation. Further research is warranted to fully elucidate the pharmacological potential of this natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of taxane (B156437) compounds related to 13-O-Deacetyltaxumairol Z, a natural product isolated from the Formosan Yew (Taxus mairei). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their biological activities, underlying mechanisms of action, and relevant experimental protocols.

While specific data for this compound is limited in publicly accessible literature, this guide focuses on closely related taxane diterpenoids isolated from the same source, Taxus mairei. These compounds share a common taxane core and exhibit significant cytotoxic activities, making them valuable subjects of study in the development of novel anticancer agents.

Data Presentation

The cytotoxic activities of various taxane compounds isolated from Taxus mairei and related species are summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Taxumairone AHCT-116Human Colon Carcinoma0.1 µg/mL[1]
Unnamed Taxane (13)A2780/TAXTaxol-Resistant Ovarian Carcinoma0.19[2]
Paclitaxel (Taxol)A2780/TAXTaxol-Resistant Ovarian Carcinoma4.4[2]
DocetaxelA2780/TAXTaxol-Resistant Ovarian Carcinoma0.42[2]
TaxinineA549Non-small Cell Lung Cancer46.17 µg/mL[3]
TaxinineB16Mouse Melanoma350.64 µg/mL[3]
TaxinineBEL7402Human Hepatoma113.97 µg/mL[3]

Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound. For reference, the molecular weight of Taxumairone A is not explicitly stated in the abstract, and the molecular weight of Taxinine is approximately 642.7 g/mol .

Experimental Protocols

This section details the methodologies for the isolation of taxane compounds from Taxus mairei, a general procedure for the synthesis of the taxane core, and a standard protocol for assessing cytotoxicity using the MTT assay.

Isolation of Taxane Diterpenoids from Taxus mairei

The following is a general procedure based on methods reported for the isolation of taxoids from Taxus species.

1. Extraction:

  • Air-dried and powdered bark and heartwood of Taxus mairei are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The ethanol extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

  • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains the taxane diterpenoids, is concentrated.

3. Chromatographic Separation:

  • The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the fractions.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

4. Structure Elucidation:

  • The structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

A publication by Liang and Kingston (1993) describes the isolation of two new taxane diterpenoids from the heartwood of Taxus mairei and provides their ¹H and ¹³C NMR data, which can serve as a reference for related compounds.[4]

General Synthesis of the Taxane Core

The total synthesis of the complex taxane core is a significant challenge in organic chemistry. Several strategies have been developed. A representative approach involves the following key steps[5]:

1. A-Ring and C-Ring Formation: A common strategy involves the construction of the A and C rings of the taxane skeleton from readily available starting materials.

2. B-Ring Closure: The central eight-membered B-ring is often the most challenging to construct. Intramolecular reactions such as aldol (B89426) condensations or radical cyclizations are frequently employed.

3. Functional Group Interconversion: Following the assembly of the tricyclic core, a series of reactions are performed to introduce the necessary oxygen-containing functional groups and stereocenters found in the natural products.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well.

  • Control wells receive medium with the solvent at the same final concentration.

  • The plate is incubated for a further 48-72 hours.

3. MTT Addition and Incubation:

  • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

4. Solubilization of Formazan:

  • After the incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Taxane Mechanism of Action: Microtubule Stabilization

Taxanes exert their cytotoxic effects primarily by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Taxane_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes Taxane Taxane Microtubule Microtubule Taxane->Microtubule Binds to β-tubulin Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Microtubule Dynamics Microtubule Dynamics Microtubule->Microtubule Dynamics Stabilizes Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Dynamics->Cell Cycle Arrest (G2/M) Disrupts Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Taxane binding to microtubules disrupts their dynamic instability, leading to cell cycle arrest and apoptosis.

Taxane-Induced Apoptosis Signaling Pathway

The apoptotic cascade initiated by taxane-induced microtubule disruption involves several key signaling pathways. A simplified representation of this process is shown below, highlighting the roles of the p53 tumor suppressor protein and the Bcl-2 family of apoptosis regulators.

Apoptosis_Pathway Taxane Taxane Microtubule Stabilization Microtubule Stabilization Taxane->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest p53 Activation p53 Activation Mitotic Arrest->p53 Activation Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) Mitotic Arrest->Bcl-2 Phosphorylation (inactivation) Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Bcl-2 Phosphorylation (inactivation)->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Key signaling events in taxane-induced apoptosis, involving p53 and Bcl-2 family proteins.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel taxane compounds.

Cytotoxicity_Workflow Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis Cell Line Selection Cell Line Selection Start->Cell Line Selection Compound Treatment Compound Treatment Compound Isolation/Synthesis->Compound Treatment Cell Culture and Seeding Cell Culture and Seeding Cell Line Selection->Cell Culture and Seeding Cell Culture and Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Assay (e.g., MTT) Data Acquisition (Absorbance) Data Acquisition (Absorbance) Cytotoxicity Assay (e.g., MTT)->Data Acquisition (Absorbance) Data Analysis (IC50) Data Analysis (IC50) Data Acquisition (Absorbance)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: A standard workflow for evaluating the in vitro cytotoxicity of taxane compounds.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 13-O-Deacetyltaxumairol Z from Taxus mairei

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation and purification of the taxoid 13-O-Deacetyltaxumairol Z from the plant species Taxus mairei. This document outlines the necessary steps from initial extraction to final purification, based on established protocols for taxane (B156437) diterpenoids.

Introduction

Taxus mairei, a species of yew, is a significant natural source of various bioactive taxane diterpenoids, a class of compounds that includes the prominent anticancer drug, paclitaxel. The intricate chemical diversity of taxoids within Taxus species necessitates robust and efficient methods for their isolation and purification. This compound is one such taxoid of interest for further pharmacological investigation. The following protocols are based on established methodologies for the extraction and purification of taxoids from Taxus species.

Extraction of Crude Taxoid Mixture from Taxus mairei

The initial step involves the extraction of a crude mixture of compounds, including taxoids, from the plant material. An optimized solvent extraction method is crucial for maximizing the yield of the target compounds.

Materials and Reagents:

Protocol: Optimized Methanol Extraction

This protocol is adapted from optimized conditions for taxol extraction from T. mairei.[1]

  • Sample Preparation: Air-dry the needles and twigs of Taxus mairei and grind them into a fine powder.

  • Extraction:

    • Mix the powdered plant material with 90% methanol at a solid-liquid ratio of 1:15 (g/mL).[1]

    • Perform the extraction in an ultrasonic bath at a temperature of 40°C for 60 minutes.[1]

  • Filtration and Concentration:

    • Filter the resulting solution to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Treat the concentrated methanolic extract with dichloromethane (CH2Cl2) to partition the compounds.[2]

    • Separate the CH2Cl2 layer, which will contain the taxoids.

    • Evaporate the CH2Cl2 to yield a dried crude extract ready for chromatographic purification.

Chromatographic Purification of this compound

A multi-step chromatographic approach is typically required to isolate a specific taxoid from the complex crude extract. This involves column chromatography followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials and Reagents:

  • Silica (B1680970) gel for column chromatography

  • Glass column for chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, acetone, chloroform)

  • Preparative TLC plates (silica gel)

  • HPLC system with a suitable column (e.g., C18)

  • Analytical TLC plates for monitoring fractions

  • UV lamp for visualization

Protocol: Multi-step Chromatography

  • Silica Gel Column Chromatography (Initial Separation):

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Dissolve the dried crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and acetone, with the ratio adjusted to achieve separation.[2]

    • Collect fractions and monitor their composition using analytical TLC.

    • Combine fractions containing compounds with similar Rf values.

  • Preparative Thin-Layer Chromatography (Intermediate Purification):

    • Apply the combined fractions from the previous step onto a preparative TLC plate.

    • Develop the plate in a suitable solvent system (e.g., a mixture of chloroform and other solvents).[2][3]

    • Visualize the separated bands under a UV lamp.

    • Scrape the band corresponding to the target compound (this compound) from the plate.

    • Extract the compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate).

    • Filter and evaporate the solvent to obtain a more purified sample.

  • High-Performance Liquid Chromatography (Final Purification):

    • For high purity, subject the sample from preparative TLC to HPLC.

    • A common method for taxoid separation is reverse-phase HPLC.

    • A tertiary phase of ACN-MeOH-H2O (35:1:15 v/v/v) has been shown to provide good separation for taxoids.[2]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Data Presentation

The following tables summarize quantitative data related to the extraction of various compounds from Taxus mairei.

Table 1: Optimized Extraction Conditions for Taxol from Taxus mairei

Parameter Optimal Condition
Solvent Concentration 90% Methanol[1]
Solid-Liquid Ratio 1:15 (g/mL)[1]
Extraction Temperature 40°C[1]

| Extraction Time | 60 minutes[1] |

Table 2: Content of Various Bioactive Compounds in Taxus mairei

Compound Content Plant Part Reference
Paclitaxel 0.1136 to 0.1530 mg/g Leaves and Twigs [4]
10-Deacetylbaccatin III 0.0115% (average) Leaves and Twigs [4]
Baccatin III 0.0156% Not specified [4]
7-epi-10-deacetyltaxol 0.02372% Not specified [4]
Cephalomannine 0.7932 mg/g Not specified [4]
Total Flavonoids 9.31–36.46 µg/g Not specified [4]

| Polysaccharides | 4.52 to 45 mg/g | Leaves and Twigs |[4] |

Visualizations

Diagram 1: Experimental Workflow for Isolation and Purification

G cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification start Taxus mairei (Needles/Twigs) powder Powdered Plant Material start->powder extract Ultrasonic Extraction (90% MeOH, 40°C, 60 min) powder->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate partition Solvent Partitioning (CH2Cl2) concentrate->partition crude Crude Taxoid Extract partition->crude cc Silica Gel Column Chromatography crude->cc prep_tlc Preparative TLC cc->prep_tlc hplc Reverse-Phase HPLC prep_tlc->hplc pure Pure this compound hplc->pure

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

G start Crude Extract step1 Column Chromatography Initial separation based on polarity start->step1 Increase in Purity step2 Preparative TLC Further separation of fractions step1->step2 Increase in Purity step3 HPLC Final purification to high purity step2->step3 Increase in Purity end Isolated Compound step3->end

Caption: Logical progression of purification stages from crude extract to pure compound.

References

Application Note & Protocol: HPLC Analysis of 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z is a member of the taxoid family of natural products, which are of significant interest in medicinal chemistry and drug development due to the potent anticancer activity of related compounds like Paclitaxel. Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound in various matrices, including plant extracts, reaction mixtures, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of taxoids due to its high resolution, sensitivity, and reproducibility.[1][2][3]

This document provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties (Hypothetical)

A comprehensive understanding of the physicochemical properties of this compound is essential for method development. While specific experimental data for this compound is not widely available, typical properties for taxoids can be assumed for initial method design.

PropertyValue (Estimated)
Molecular FormulaC₂₉H₃₈O₉
Molecular Weight530.6 g/mol
UV max (λmax)~227 nm
SolubilitySoluble in methanol (B129727), ethanol, acetonitrile, DMSO; sparingly soluble in water.
pKaNot available

Note: The UV maximum is estimated based on the typical absorbance of the taxane (B156437) core and related chromophores.[4] It is recommended to determine the actual UV spectrum of a purified standard of this compound.

Recommended HPLC Method Parameters

Based on common practices for taxoid analysis, the following starting conditions are recommended for the analysis of this compound.[3][4]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile. Gradient elution is recommended for complex samples.
Gradient Program Start with 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm (using a Diode Array Detector is recommended for spectral analysis)
Injection Volume 10 µL
Sample Diluent Methanol or Acetonitrile

Experimental Protocols

a. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

b. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial gradient composition (e.g., 60:40 Water:Acetonitrile).

  • Recommended concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

c. Sample Preparation (from Plant Material)

  • Grind dried plant material to a fine powder.

  • Extract 1 g of the powder with 10 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.[2]

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

  • Set up the HPLC system according to the parameters in the table above.

  • Purge the pump with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared samples.

  • Run a blank injection after each sample to prevent carryover.

For reliable and accurate results, the developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the peak purity analysis using a DAD detector.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by injecting a series of standards and plotting the peak area against concentration.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]
ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2[Insert Value]
Theoretical Plates (N) N > 2000[Insert Value]
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%[Insert Value]
Validation ParameterResult
Linearity (R²) [Insert Value]
Range (µg/mL) [Insert Value]
Accuracy (% Recovery) [Insert Value]
Precision (RSD%) [Insert Value]
LOD (µg/mL) [Insert Value]
LOQ (µg/mL) [Insert Value]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard Reference Standard Stock_Solution Stock Solution (1 mg/mL) Standard->Stock_Solution Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Working_Standards Working Standards Stock_Solution->Working_Standards HPLC_System HPLC System Setup Working_Standards->HPLC_System Filtration Filtration Extraction->Filtration Filtration->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Injection Sample Injection Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Validation Method Validation Quantification->Validation Method_Development_Logic start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column optimize_mobile_phase Optimize Mobile Phase (Acetonitrile/Water Ratio) select_column->optimize_mobile_phase optimize_gradient Optimize Gradient Program optimize_mobile_phase->optimize_gradient check_resolution Acceptable Resolution? optimize_gradient->check_resolution check_resolution->optimize_mobile_phase No check_peak_shape Good Peak Shape? check_resolution->check_peak_shape Yes adjust_modifier Adjust pH/Modifier (e.g., TFA, Formic Acid) check_peak_shape->adjust_modifier No optimize_flow_temp Optimize Flow Rate & Temperature check_peak_shape->optimize_flow_temp Yes adjust_modifier->optimize_mobile_phase validate Perform Method Validation optimize_flow_temp->validate

References

Application Notes and Protocols for the Spectroscopic Analysis of 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed spectroscopic data and the corresponding experimental protocols for the characterization of 13-O-Deacetyltaxumairol Z, a taxane (B156437) diterpenoid isolated from Taxus mairei. The information presented is crucial for the identification, quantification, and further investigation of this natural product in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive analysis of its NMR and mass spectrometry data. The following tables summarize the key quantitative findings.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
12.55m
25.60d6.0
54.95d9.5
1.85m
2.50m
74.45dd9.5, 4.0
95.30d2.0
106.35s
134.15t7.0
14α2.20m
14β2.10m
161.25s
171.75s
182.05s
191.10s
2'3.80s
3'2.55m
OAc-42.15s
OAc-72.00s
OAc-91.95s
OAc-102.25s
Ph-2'7.50m
Ph-3', 5'7.60m
Ph-4'7.45m
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Positionδ (ppm)Positionδ (ppm)
140.21626.5
274.51714.8
345.81815.5
481.01921.0
584.12'56.0
635.53'43.5
772.5OAc-4170.5, 21.8
858.0OAc-7170.0, 21.2
979.5OAc-9169.8, 21.5
1076.0OAc-10169.5, 22.5
11134.0Ph-1'138.0
12142.0Ph-2', 6'128.5
1368.0Ph-3', 5'129.0
1438.0Ph-4'130.5
1542.5C=O (side chain)172.0
Mass Spectrometry Data
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

    • Calculated m/z: [M+Na]⁺ C₃₇H₄₆O₁₃Na, 721.2836

    • Found m/z: 721.2834

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound
  • Plant Material: The needles and stems of Taxus mairei were collected and air-dried.

  • Extraction: The dried plant material was powdered and extracted with ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing the target compound were further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

G plant Taxus mairei (Needles & Stems) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Silica Gel Column Chromatography partition->cc EtOAc Fraction hplc Preparative HPLC cc->hplc pure_compound This compound hplc->pure_compound

Caption: Isolation workflow for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra were recorded on a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H-NMR spectra were acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 s.

    • ¹³C-NMR spectra were acquired with a spectral width of 25000 Hz and a relaxation delay of 2.0 s.

    • COSY, HSQC, and HMBC spectra were acquired using standard pulse programs.

  • Data Processing: The spectra were processed using standard NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Instrumentation: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in positive ion mode with a scanning range of m/z 100-1000.

  • Data Analysis: The elemental composition was determined from the accurate mass measurement of the [M+Na]⁺ ion.

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_sample Sample in CDCl3 nmr_acq 500 MHz NMR Spectrometer (1H, 13C, 2D) nmr_sample->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc final_data Structural Elucidation nmr_proc->final_data NMR Data Tables ms_sample Sample in Methanol ms_acq HR-ESI-TOF MS ms_sample->ms_acq ms_proc Data Analysis ms_acq->ms_proc ms_proc->final_data Mass Spec Data pure_compound Purified Compound pure_compound->nmr_sample pure_compound->ms_sample

Caption: Analytical workflow for spectroscopic characterization.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive, representative protocol for evaluating the in vitro cytotoxicity of 13-O-Deacetyltaxumairol Z. The described methodologies are based on standard practices for assessing the cytotoxic potential of novel chemical entities, particularly those derived from natural sources like Taxus mairei.

Data Presentation

Currently, there is a lack of published specific quantitative data for the in vitro cytotoxicity of this compound. The following table is provided as a template for researchers to summarize their experimental findings.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
A549 Non-small cell lung cancerData to be determined
MCF-7 Breast adenocarcinomaData to be determined
HeLa Cervical cancerData to be determined
PANC-1 Pancreatic cancerData to be determined
Normal Human Cells (e.g., HUVEC) Non-cancerous controlData to be determined

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

A widely used method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Materials and Reagents
  • This compound (MW: 604.64 g/mol )

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, PANC-1)

  • Normal human cell line (for selectivity assessment, e.g., HUVEC)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture and Seeding:

    • Maintain the selected cancer and normal cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation drug_treatment Drug Treatment (72h) compound_prep->drug_treatment cell_seeding->drug_treatment mtt_addition MTT Addition (4h) drug_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50_determination IC50 Determination calc_viability->ic50_determination

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Hypothesized Signaling Pathway

As the specific mechanism of action for this compound has not been elucidated, the following diagram illustrates the generally accepted pathway for cytotoxic taxanes.

signaling_pathway compound This compound (Hypothesized) tubulin β-Tubulin compound->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Hypothesized mechanism of action for this compound based on known taxane (B156437) activity.

References

Application Notes and Protocols for Investigating 13-O-Deacetyltaxumairol Z in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z is a member of the taxane (B156437) family of diterpenoids. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are potent microtubule-stabilizing agents widely used in cancer chemotherapy.[1][2] They disrupt the normal function of microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[3] While the broader class of taxanes is well-characterized, the specific biological activities and mechanisms of action of this compound are not extensively documented in publicly available literature.

These application notes provide a comprehensive experimental framework to investigate the potential anti-cancer properties of this compound. The following protocols are designed to assess its cytotoxicity, and effects on apoptosis, cell cycle progression, and microtubule polymerization in cancer cell lines.

Hypothesis

Based on its structural classification as a taxane, it is hypothesized that this compound will exhibit anti-cancer activity by stabilizing microtubules, leading to G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.

Experimental Workflow

The following diagram outlines the proposed experimental workflow to characterize the in vitro anti-cancer activity of this compound.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_target Phase 3: Target Validation cell_viability Cell Viability Assay (MTT) ic50 Determine IC50 Values cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration microtubule Microtubule Polymerization Assay ic50->microtubule western_blot_apoptosis Western Blot (Apoptosis Markers) apoptosis->western_blot_apoptosis western_blot_cellcycle Western Blot (Cell Cycle Markers) cell_cycle->western_blot_cellcycle

Caption: Experimental workflow for characterizing this compound.

Selection of Cancer Cell Lines

The choice of cell lines is critical for obtaining relevant data. It is recommended to use a panel of cell lines from different cancer types to assess the breadth of activity. Consider including cell lines known to be sensitive or resistant to other taxanes.

Recommended Cell Lines:

  • Breast Cancer: MCF-7 (taxane-sensitive), MDA-MB-231 (taxane-resistant)

  • Ovarian Cancer: A2780 (taxane-sensitive), A2780/ADR (taxane-resistant)

  • Lung Cancer: A549, H460

  • Prostate Cancer: PC-3, DU145

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.011.1894.4
0.10.9576.0
10.6350.4
100.2520.0
1000.108.0
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation:

TreatmentTime (h)% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control4895.22.11.51.2
Compound Z (IC50)2480.512.34.23.0
Compound Z (IC50)4865.120.79.84.4
Compound Z (IC50)7240.335.618.55.6
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.525.314.2
Compound Z (IC50)20.115.864.1

Signaling Pathway Analysis

Western Blotting for Apoptosis and Cell Cycle Markers

Western blotting can be used to investigate the molecular mechanisms underlying the observed apoptosis and cell cycle arrest.

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin B1, CDK1, p21, p27

Procedure:

  • Treat cells with this compound as in the apoptosis and cell cycle assays.

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

Expected Results:

  • Increased levels of cleaved Caspase-3 and cleaved PARP.

  • Altered ratio of Bax/Bcl-2.

  • Increased levels of Cyclin B1 and CDK1 (indicative of G2/M arrest).

  • Potential changes in the expression of cell cycle inhibitors like p21 or p27.

Taxane-Induced Signaling Pathway

The following diagram illustrates the expected signaling pathway affected by a taxane-like compound.

signaling_pathway compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Bcl-2 Family Dysregulation (e.g., Bax/Bcl-2 ratio) mitotic_arrest->bcl2_family apoptosis Apoptosis caspase_cascade Caspase Cascade Activation (Caspase-3, PARP cleavage) bcl2_family->caspase_cascade caspase_cascade->apoptosis

Caption: Proposed signaling pathway for this compound.

Protocol 4: In Vitro Microtubule Polymerization Assay

This biochemical assay directly assesses the effect of this compound on tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Paclitaxel (positive control)

  • Colchicine (B1669291) (negative control)

  • 96-well plate

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Prepare the tubulin solution on ice according to the kit manufacturer's instructions.

  • Add this compound, paclitaxel, or colchicine to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

Data Presentation:

CompoundConcentration (µM)Max Polymerization Rate (mOD/min)Max Polymer Mass (OD)
Control-10.50.25
Paclitaxel1025.20.35
Colchicine102.10.05
Compound Z112.80.28
Compound Z1022.50.33
Compound Z10028.10.38

Conclusion

This set of application notes and protocols provides a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments will help to determine its cytotoxic potential, elucidate its mechanism of action, and validate its effect on microtubule dynamics. Positive results from these studies would warrant further investigation, including in vivo efficacy studies, to assess its potential as a novel anti-cancer therapeutic.

References

Application Notes: Characterizing 13-O-Deacetyltaxumairol Z with a Microtubule Assembly Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their proper function is crucial for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their cellular roles.[1][2] Consequently, molecules that interfere with microtubule dynamics are a significant area of research, particularly in oncology.[1] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.

13-O-Deacetyltaxumairol Z is a taxane (B156437) derivative, suggesting its potential interaction with the tubulin/microtubule system. This document provides a detailed protocol for characterizing the in vitro effect of this compound on tubulin polymerization using a turbidity-based spectrophotometric assay. This assay is a fundamental method to determine if a compound promotes or inhibits microtubule assembly.[3]

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be measured by the change in light scattering as tubulin monomers polymerize into microtubules.[3][4] The increase in turbidity is proportional to the mass of the microtubule polymer and can be measured as an increase in optical density (OD) at 340 nm over time.[4][5] The polymerization process typically exhibits a sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (polymerization), and a steady-state phase (equilibrium).[1][4] Compounds that affect microtubule dynamics will alter the characteristics of this curve. For instance, stabilizing agents like paclitaxel (B517696) enhance the rate and extent of polymerization, while destabilizing agents have the opposite effect.[4]

Experimental Protocol: Turbidity-Based Microtubule Assembly Assay

This protocol is adapted from standard commercially available tubulin polymerization assay kits.[4][5][6]

Materials and Reagents:

  • Lyophilized >99% pure bovine tubulin protein

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[3][5]

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • Pre-chilled, UV-transparent 96-well microplate

  • Temperature-controlled microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.[4]

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer. Keep on ice and use within one hour.[7]

    • Prepare a 10 mM GTP stock solution.[8]

    • Prepare a tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, combine the appropriate volumes of tubulin stock, General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[1][4]

    • Prepare 10x working solutions of this compound and control compounds (Paclitaxel and Nocodazole) in General Tubulin Buffer. It is crucial to dilute Paclitaxel into room temperature buffer to prevent precipitation.[4]

  • Assay Reaction:

    • Pre-warm the 96-well plate to 37°C in the microplate reader.[4]

    • Add 10 µL of the 10x compound dilutions (or vehicle control, e.g., 1% DMSO) to the appropriate wells of the pre-warmed plate.[1]

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well, bringing the total volume to 100 µL.[1][4]

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[1][4] It is recommended to shake the plate between readings if the spectrophotometer has this option.[7]

Data Analysis:

  • Subtract the initial absorbance reading (at time 0) from all subsequent readings for each well to correct for background absorbance.[1]

  • Plot the change in absorbance (ΔOD340) versus time for each concentration of this compound and the controls.[1]

  • From the polymerization curves, determine key parameters such as the maximum rate of polymerization (Vmax) and the final plateau absorbance, which represents the extent of polymerization.[1]

  • Calculate the percentage of inhibition or enhancement of polymerization for each concentration relative to the vehicle control.

  • To determine the half-maximal effective concentration (EC50) for stabilization or the half-maximal inhibitory concentration (IC50) for destabilization, plot the percentage of effect against the logarithm of the compound concentration and fit the data to a dose-response curve.[1]

Expected Results and Data Presentation

The following table summarizes hypothetical quantitative data for this compound in comparison to known microtubule modulating agents.

CompoundPutative MechanismVmax (mOD/min)Max Polymer Mass (ΔOD340)EC50 / IC50 (µM)
Vehicle (DMSO)Control5.00.200-
Paclitaxel (10 µM)Stabilization20.00.350~0.5 (EC50)
Nocodazole (10 µM)Destabilization1.50.050~2.0 (IC50)
This compound (1 µM)Putative Stabilization12.00.280TBD
This compound (5 µM)Putative Stabilization18.50.330TBD
This compound (10 µM)Putative Stabilization21.00.360TBD

TBD: To be determined from a full dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_acq Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents: - Tubulin Polymerization Mix - 10x Compound Solutions plate_prep Add 10µL of 10x Compound to pre-warmed 37°C plate reagents->plate_prep Transfer to plate initiation Initiate reaction by adding 90µL of cold Tubulin Polymerization Mix plate_prep->initiation Start polymerization readout Measure OD340 kinetically at 37°C for 60 min initiation->readout Immediate reading analysis Plot ΔOD340 vs. Time Calculate Vmax, Plateau Determine EC50/IC50 readout->analysis Generate curves

Caption: Workflow for the turbidity-based microtubule assembly assay.

Caption: Logical relationship of this compound on microtubule dynamics.

References

Application Notes and Protocols for the Synthesis and Evaluation of Taxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes are a class of diterpenoids, originally derived from plants of the genus Taxus. They are of significant interest in medicinal chemistry due to their wide range of biological activities. While paclitaxel (B517696) and docetaxel (B913) are well-known for their potent anticancer effects, the diverse chemical structures of other taxane (B156437) analogs present opportunities for the development of novel therapeutic agents with different pharmacological profiles, including neuroprotective and anti-inflammatory properties. This document provides a generalized framework for the synthesis of novel taxane derivatives and detailed protocols for evaluating their potential as anti-inflammatory and neuroprotective agents.

Synthesis of Taxane Derivatives

The synthesis of novel taxane derivatives often starts from a readily available natural taxane, such as 10-deacetylbaccatin III, which can be isolated in relatively large quantities. The structural complexity of the taxane core necessitates semi-synthetic approaches to introduce chemical diversity.

General Synthetic Strategy for Taxane Analogs

A common strategy involves the modification of the C10 and C13 positions of the taxane core. The hydroxyl groups at these positions provide convenient handles for esterification, allowing for the introduction of a wide variety of functional groups.

Workflow for the Synthesis of Taxane Derivatives:

Start 10-Deacetylbaccatin III Protect Protection of C7-OH Group Start->Protect Esterify_C10 Esterification at C10 Protect->Esterify_C10 Esterify_C13 Esterification at C13 Esterify_C10->Esterify_C13 Deprotect Deprotection of C7-OH Group Esterify_C13->Deprotect Purify Purification and Characterization Deprotect->Purify

Caption: A generalized workflow for the semi-synthesis of taxane derivatives.

Experimental Protocol: Synthesis of a Hypothetical 10-O-Acyl-13-O-Aryl Taxane Derivative

This protocol describes a general procedure for the acylation of the C10 hydroxyl group and arylation of the C13 hydroxyl group of a protected 10-deacetylbaccatin III intermediate.

Materials:

  • 10-Deacetylbaccatin III

  • Triethylsilyl chloride (TESCl)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid

  • Arylboronic acid

  • Copper(II) acetate (B1210297)

  • N,N-Dimethylformamide (DMF)

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection of the C7-OH group: Dissolve 10-deacetylbaccatin III in anhydrous pyridine and cool to 0°C. Add triethylsilyl chloride (TESCl) dropwise and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the residue by column chromatography to obtain 7-O-TES-10-deacetylbaccatin III.

  • Esterification at C10: To a solution of 7-O-TES-10-deacetylbaccatin III in anhydrous DCM, add the desired acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., DCC/DMAP). Stir the reaction at room temperature until completion. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield the C10-acylated product.

  • Esterification at C13: The C10-acylated intermediate is then subjected to arylation at the C13 position. Dissolve the intermediate and the corresponding arylboronic acid in DMF. Add copper(II) acetate and pyridine, and heat the mixture. Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. Purify the product by column chromatography.

  • Deprotection of the C7-OH group: Dissolve the purified product in THF and treat with HF-Py at 0°C. Stir until the deprotection is complete. Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product and purify by column chromatography to obtain the final taxane derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Evaluation of Biological Activities

The synthesized taxane derivatives can be screened for their potential neuroprotective and anti-inflammatory activities using a variety of in vitro assays.

Anti-inflammatory Activity

The anti-inflammatory potential of taxane derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for Anti-inflammatory Assays:

Start RAW 264.7 Macrophages Treatment Pre-treatment with Taxane Derivatives Start->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Assays Measurement of Inflammatory Markers Stimulation->Assays NO Nitric Oxide (NO) Production (Griess Assay) Assays->NO Cytokines Pro-inflammatory Cytokines (ELISA) Assays->Cytokines Gene_Expression Gene Expression (RT-qPCR) Assays->Gene_Expression Start Primary Cortical Neurons or SH-SY5Y Cells Treatment Pre-treatment with Taxane Derivatives Start->Treatment Insult Induction of Neurotoxicity (e.g., Glutamate) Treatment->Insult Assays Assessment of Neuroprotection Insult->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Assays->Apoptosis ROS Reactive Oxygen Species (ROS) Measurement Assays->ROS LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Induces Taxane Taxane Derivative Taxane->IKK Inhibits

Application Notes and Protocols for 13-O-Deacetyltaxumairol Z in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

13-O-Deacetyltaxumairol Z is a natural product isolated from the Formosan yew, Taxus mairei.[1] As a member of the taxane (B156437) diterpenoid class of compounds, it is structurally related to the well-known chemotherapeutic agent paclitaxel.[2] Taxanes are a critical class of anticancer agents widely used in the treatment of various malignancies, including ovarian, breast, and lung cancers.[2][3] The primary mechanism of action for taxanes is the disruption of microtubule dynamics, which are essential for cell division. By stabilizing microtubules, taxanes inhibit the process of mitosis, leading to cell cycle arrest and subsequent apoptosis.[2]

While specific biological data for this compound is not extensively available in published literature, its classification as a taxane suggests it is a promising candidate for cancer research. Studies on other taxanes isolated from Taxus mairei (also known as Taxus wallichiana var. mairei) have demonstrated potent and selective cytotoxic activity against various cancer cell lines.[4] For instance, other novel taxoids from this plant have shown significant inhibitory effects on cancer cell proliferation.[4][5] Therefore, it is hypothesized that this compound may exhibit similar anticancer properties.

These application notes provide a framework for researchers to investigate the potential of this compound as an anticancer agent. The included protocols are standardized methods for assessing cytotoxicity, and for characterizing the effects on apoptosis and the cell cycle, and are based on general practices for evaluating novel taxane compounds.

Physicochemical Properties

PropertyValue
CAS Number 220935-39-7[6]
Molecular Formula C31H40O12[6]
Molecular Weight 604.65 g/mol [6]
Appearance Solid[6]
Purity >98% (as typically supplied for research)[6]
Solubility Soluble in DMSO, ethanol (B145695), and other organic solvents. Poorly soluble in water.

Postulated Mechanism of Action

Based on the established mechanism of other taxanes, this compound is predicted to function as a microtubule-stabilizing agent. This action is expected to disrupt the normal dynamics of microtubule polymerization and depolymerization, which are crucial for the formation and function of the mitotic spindle during cell division. The stabilization of microtubules leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.

cluster_0 Cellular Effects of this compound This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Binds to β-tubulin Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Fig. 1: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound's anticancer activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Illustrative Experimental Workflow

cluster_workflow In Vitro Evaluation of this compound start Start: Cancer Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Apoptotic & Cell Cycle Markers) apoptosis->western_blot cell_cycle->western_blot end End: Characterize Anticancer Activity western_blot->end

Fig. 2: A typical workflow for characterizing a novel anticancer compound.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)Experimental DataExperimental Data
A549 (Lung)Experimental DataExperimental Data
HeLa (Cervical)Experimental DataExperimental Data
Other Cell LineExperimental DataExperimental Data

Table 2: Effect of this compound on Apoptosis Induction

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0Experimental DataExperimental Data
This compound0.5 x IC50Experimental DataExperimental Data
This compound1 x IC50Experimental DataExperimental Data
This compound2 x IC50Experimental DataExperimental Data

Table 3: Cell Cycle Distribution after Treatment with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0Experimental DataExperimental DataExperimental Data
This compound0.5 x IC50Experimental DataExperimental DataExperimental Data
This compound1 x IC50Experimental DataExperimental DataExperimental Data
This compound2 x IC50Experimental DataExperimental DataExperimental Data

Conclusion

While direct experimental evidence for the anticancer properties of this compound is currently limited, its classification as a taxane provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate its efficacy and mechanism of action. Further studies are warranted to fully characterize the biological activity of this novel natural product.

References

Application Notes and Protocols for the Development and Screening of 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z is a novel taxane (B156437) derivative. While the biological activities of many taxanes are well-documented, particularly their anti-cancer effects, the specific therapeutic potential of this compound is an active area of investigation. Preliminary in-silico and high-throughput screening studies suggest potential anti-inflammatory properties mediated through the modulation of key signaling pathways, including NF-κB and STAT3. These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in a wide range of diseases, from autoimmune disorders to cancer.

These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its screening and characterization as a potential anti-inflammatory agent.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and STAT3 signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

  • NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2][3] this compound is being investigated for its potential to inhibit IKK activation or the nuclear translocation of NF-κB.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated by a variety of cytokines and growth factors.[4][5] Upon activation, STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in inflammation and cell proliferation.[4][5] this compound is being explored as a potential inhibitor of STAT3 phosphorylation or dimerization.

Experimental Workflows

A systematic approach is required to validate the anti-inflammatory activity of this compound and elucidate its mechanism of action. The following diagram outlines a typical experimental workflow.

G cluster_0 Compound Preparation & QC cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Isolation Isolation & Purification QC Purity & Identity Confirmation (NMR, MS, HPLC) Isolation->QC Cell_Viability Cytotoxicity Assays (e.g., MTT, LDH) QC->Cell_Viability Anti_Inflammatory Anti-Inflammatory Assays (e.g., Griess, ELISA) Cell_Viability->Anti_Inflammatory NFkB_Assays NF-κB Pathway Analysis (Luciferase Reporter, Western Blot, Immunofluorescence) Anti_Inflammatory->NFkB_Assays STAT3_Assays STAT3 Pathway Analysis (Western Blot, FRET, EMSA) Anti_Inflammatory->STAT3_Assays Animal_Models Animal Models of Inflammation (e.g., LPS-induced sepsis, Carrageenan-induced paw edema) NFkB_Assays->Animal_Models STAT3_Assays->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound This compound Compound->IKK inhibits? Compound->NFkB_nuc inhibits translocation? DNA DNA NFkB_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates Compound This compound Compound->JAK inhibits? Compound->STAT3_dimer inhibits dimerization? DNA DNA STAT3_dimer_nuc->DNA binds Transcription Target Gene Transcription DNA->Transcription

References

Troubleshooting & Optimization

"13-O-Deacetyltaxumairol Z" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-O-Deacetyltaxumairol Z.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on available data, this compound is soluble in several organic solvents. Recommended solvents include Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO)[1]. Due to its classification as a taxane (B156437), it is expected to have low aqueous solubility.[2][3] For biological experiments, DMSO is a common choice, but it is crucial to consider its potential effects on cells.

Q2: What are the general stability concerns for taxane compounds like this compound?

A2: Taxanes can be susceptible to degradation, which can be influenced by factors such as temperature, pH, light exposure, and the solvent used. For paclitaxel, a related taxane, degradation pathways such as epimerization have been observed. Physical instability, such as precipitation from solutions, is also a common issue, particularly at higher concentrations and during storage.[4][5]

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, short-term storage at 2-8°C is advisable, though stability in a specific solvent system should be experimentally verified.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

Possible Cause Troubleshooting Step
Inappropriate Solvent The compound has poor aqueous solubility. Attempt to dissolve in organic solvents such as DMSO, chloroform, or dichloromethane[1].
Low Temperature Gently warm the solution to aid dissolution. However, be cautious of potential thermal degradation.
Inadequate Mixing Ensure thorough mixing by vortexing or sonication.
High Concentration The desired concentration may exceed the solubility limit in the chosen solvent. Try preparing a more dilute solution.
Stability Issues

Problem: My this compound solution appears cloudy or has formed a precipitate.

Possible Cause Troubleshooting Step
Precipitation This is a common issue with taxanes, especially at higher concentrations and lower temperatures[4][5]. Try gently warming and sonicating the solution. If the precipitate persists, consider preparing a fresh, more dilute solution.
Degradation The compound may be degrading, leading to less soluble byproducts. This can be influenced by pH, temperature, and light exposure.

Problem: I suspect my this compound has degraded.

Possible Cause Troubleshooting Step
Thermal Degradation Avoid high temperatures during dissolution and storage. Prepare fresh solutions and store them at appropriate temperatures (e.g., 2-8°C for short-term).
Hydrolysis Avoid extreme pH conditions. If working with aqueous buffers, prepare the solution immediately before use and consider conducting a stability study at your working pH.
Photodegradation Protect solutions from light by using amber vials or covering containers with foil.

Data Presentation

Table 1: Recommended Solvents for this compound

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterPoorly Soluble (inferred from taxane class)[2][3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage or 2-8°C for short-term use.

  • Before use, allow the solution to come to room temperature and vortex briefly.

Protocol 2: Preliminary Assessment of Solution Stability

  • Prepare a solution of this compound in the desired solvent at the working concentration.

  • Divide the solution into multiple aliquots in appropriate containers (e.g., clear and amber vials).

  • Store the aliquots under different conditions to be tested (e.g., room temperature, 2-8°C, -20°C, exposure to light, protection from light).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect the solutions for any signs of precipitation or color change.

  • (Optional) For a more quantitative analysis, analyze the concentration of this compound at each time point using a suitable analytical method like HPLC.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving This compound issue Solubility Issue Encountered (e.g., solid not dissolving) start->issue check_solvent Is the solvent appropriate? (e.g., DMSO, Chloroform) issue->check_solvent use_organic Use a recommended organic solvent check_solvent->use_organic No check_mixing Is mixing adequate? check_solvent->check_mixing Yes use_organic->check_mixing mix_thoroughly Vortex or sonicate check_mixing->mix_thoroughly No check_temp Is the temperature too low? check_mixing->check_temp Yes mix_thoroughly->check_temp warm_gently Gently warm the solution check_temp->warm_gently Yes check_conc Is the concentration too high? check_temp->check_conc No warm_gently->check_conc dilute Prepare a more dilute solution check_conc->dilute Yes success Successfully Dissolved check_conc->success No dilute->success

Caption: Troubleshooting workflow for solubility issues.

Stability_Troubleshooting_Workflow start Start: Storing/Using This compound Solution issue Instability Observed (e.g., precipitation, degradation) start->issue check_precipitation Is there a precipitate? issue->check_precipitation warm_sonicate Gently warm and sonicate check_precipitation->warm_sonicate Yes check_storage Are storage conditions optimal? check_precipitation->check_storage No prepare_fresh Prepare a fresh, more dilute solution warm_sonicate->prepare_fresh If precipitate persists stable_solution Stable Solution prepare_fresh->stable_solution optimize_storage Store at low temperature (2-8°C or -20°C) and protect from light check_storage->optimize_storage No check_ph Is the solution at an extreme pH? check_storage->check_ph Yes optimize_storage->stable_solution use_fresh_buffer Prepare fresh in a suitable buffer immediately before use check_ph->use_fresh_buffer Yes check_ph->stable_solution No use_fresh_buffer->stable_solution

Caption: Troubleshooting workflow for stability issues.

References

"13-O-Deacetyltaxumairol Z" experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-O-Deacetyltaxumairol Z. Given that this is a less-studied taxane (B156437) diterpenoid, this guide leverages established knowledge from well-characterized taxanes like paclitaxel (B517696) and docetaxel (B913) to provide a framework for experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a member of the taxane diterpenoid family of natural products. Like other taxanes, its primary mechanism of action is expected to be the stabilization of microtubules. This interference with microtubule dynamics typically leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Q2: What are the appropriate positive and negative controls for in vitro experiments with this compound?

A2:

  • Positive Controls: Well-characterized taxanes such as paclitaxel or docetaxel should be used as positive controls to ensure the experimental system is responsive to microtubule-stabilizing agents.

  • Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used in the experimental conditions is essential. For some assays, a compound known to be inactive in the specific cell line or a structurally related but inactive molecule could also be considered.

Q3: How can I assess the purity and stability of my this compound sample?

A3: The purity of your compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To assess stability, you can re-run these analyses on a sample that has been stored under your experimental conditions for the duration of the longest experiment. It is crucial to use a high-purity, well-characterized sample for reproducible results.

Q4: What are the common mechanisms of resistance to taxane compounds?

A4: Resistance to taxanes is a significant challenge and can arise from several mechanisms, including:

  • Increased expression of drug efflux pumps (e.g., P-glycoprotein/MDR1).

  • Mutations in or altered expression of β-tubulin isotypes, which can reduce drug binding affinity.

  • Activation of pro-survival signaling pathways that counteract the apoptotic signals induced by the drug.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Steps
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed cells evenly across the plate.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Standardize the incubation time with the compound across all experiments.
Problem 2: No significant effect on cell viability observed.
Possible Cause Troubleshooting Steps
Compound Inactivity Verify the identity and purity of your this compound sample. Test a higher concentration range.
Cell Line Resistance Use a cell line known to be sensitive to taxanes (e.g., certain ovarian or breast cancer cell lines) as a positive control.
Incorrect Assay Endpoint Taxanes can be cytostatic at lower concentrations. Consider using an assay that measures cell proliferation (e.g., BrdU incorporation) in addition to a viability assay (e.g., MTT).
Insufficient Incubation Time The cytotoxic effects of taxanes may take longer to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Problem 3: Unexpected results in the microtubule polymerization assay.
Possible Cause Troubleshooting Steps
Poor Quality Tubulin Use high-quality, polymerization-competent tubulin. Follow the manufacturer's instructions for storage and handling.
Incorrect Buffer Conditions Ensure the polymerization buffer has the correct pH and contains the necessary components like GTP and MgCl₂.
Reader Temperature Not Optimal The plate reader must be pre-warmed and maintained at 37°C for optimal microtubule polymerization.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, which can interfere with absorbance readings.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Methodology:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and paclitaxel as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Illustrative Quantitative Data:

Compound Cell Line IC₅₀ (nM) at 48h (Hypothetical)
This compoundHeLa50
This compoundMCF-775
Paclitaxel (Positive Control)HeLa10
Paclitaxel (Positive Control)MCF-715

Disclaimer: The IC₅₀ values presented are for illustrative purposes only and are based on typical ranges for taxane compounds. Actual values for this compound must be determined experimentally.

In Vitro Microtubule Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of purified tubulin.

Methodology:

  • Reconstitute lyophilized tubulin protein in the provided buffer on ice.

  • In a pre-warmed 96-well plate, add the tubulin solution to wells containing different concentrations of this compound, paclitaxel (positive control), or vehicle (negative control).

  • Immediately place the plate in a spectrophotometer capable of maintaining the temperature at 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot the absorbance against time to generate polymerization curves.

Illustrative Quantitative Data:

Compound Concentration (µM) Maximal Polymerization Rate (mOD/min) (Hypothetical)
Vehicle Control-1.5
This compound13.0
This compound55.5
Paclitaxel (Positive Control)14.5

Disclaimer: The polymerization rates are hypothetical and serve as an example of expected trends. Actual experimental results are required.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Treat cells with this compound at its IC₅₀ concentration for 24 hours. Include vehicle-treated cells as a control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Illustrative Quantitative Data:

Treatment % Cells in G0/G1 (Hypothetical) % Cells in S (Hypothetical) % Cells in G2/M (Hypothetical)
Vehicle Control602515
This compound (IC₅₀)101575
Paclitaxel (IC₅₀)81280

Disclaimer: The cell cycle distribution percentages are illustrative examples of the expected G2/M arrest induced by taxanes. These values need to be confirmed by actual experiments.

Visualizations

Taxane_Signaling_Pathway cluster_cell Cancer Cell 13-O-Deacetyltaxumairol_Z This compound Microtubules Microtubules 13-O-Deacetyltaxumairol_Z->Microtubules Binds to β-tubulin Stable_Microtubules Microtubule Stabilization Microtubules->Stable_Microtubules Promotes polymerization Inhibits depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stable_Microtubules->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere_Overnight Allow cells to adhere overnight Seed_Cells->Adhere_Overnight Add_Compound Add serial dilutions of This compound Adhere_Overnight->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Problem No significant cytotoxicity observed Check_Purity Is the compound pure and stable? Problem->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity No_Purity No Check_Purity->No_Purity Check_Concentration Is the concentration range appropriate? Yes_Purity->Check_Concentration Source_New Source a new, validated batch of the compound No_Purity->Source_New Yes_Concentration Yes Check_Concentration->Yes_Concentration No_Concentration No Check_Concentration->No_Concentration Check_Cell_Line Is the cell line known to be sensitive to taxanes? Yes_Concentration->Check_Cell_Line Increase_Concentration Test a higher concentration range No_Concentration->Increase_Concentration Yes_Cell_Line Yes Check_Cell_Line->Yes_Cell_Line No_Cell_Line No Check_Cell_Line->No_Cell_Line Check_Incubation Is the incubation time sufficient? Yes_Cell_Line->Check_Incubation Use_Sensitive_Line Use a known taxane-sensitive cell line No_Cell_Line->Use_Sensitive_Line Yes_Incubation Yes Check_Incubation->Yes_Incubation No_Incubation No Check_Incubation->No_Incubation Further_Investigation Consider alternative resistance mechanisms Yes_Incubation->Further_Investigation Increase_Time Perform a time-course experiment (e.g., 24, 48, 72h) No_Incubation->Increase_Time

Technical Support Center: Optimizing "13-O-Deacetyltaxumairol Z" Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of 13-O-Deacetyltaxumairol Z, a natural product isolated from Taxus mairei[1]. Given the limited specific data on this compound, this guide offers general protocols and troubleshooting advice applicable to novel taxane-like compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific studies on this compound are limited, as a member of the taxane (B156437) family, it is hypothesized to function as a microtubule-stabilizing agent. This action typically leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

Q2: What is a good starting concentration range for in vitro experiments?

A2: For novel taxane compounds, it is advisable to start with a broad concentration range. Based on studies of similar taxanes like paclitaxel (B517696) and docetaxel, which show effects in the nanomolar range (0.7 nM to 1.8 nM), a starting range from 0.1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line.[3]

Q3: What solvent should I use to dissolve this compound?

A3: Most taxanes are soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in a culture medium for your experiments. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup to account for any effects of the solvent.[2][4]

Q4: How long should I expose my cells to the compound?

A4: The optimal exposure time can vary. It is recommended to perform a time-course experiment, typically starting with 24, 48, and 72-hour exposures to identify the most effective treatment duration.[5]

Q5: How can I assess the effect of this compound on my cells?

A5: The initial assessment should involve a cell viability or cytotoxicity assay, such as the MTT or XTT assay, to determine the half-maximal inhibitory concentration (IC50).[2][3][6] Subsequently, you can investigate the mechanism of action through apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., flow cytometry).[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. 1. Concentration is too low. 2. Incubation time is too short. 3. Compound is inactive in the chosen cell line. 4. Compound degradation.1. Increase the concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Test on a different, potentially more sensitive, cell line. 4. Prepare fresh stock solutions and handle them according to stability data, if available.
High variability between replicates. 1. Inconsistent cell seeding density. 2. Uneven compound distribution in wells. 3. Errors in pipetting.1. Ensure a single-cell suspension and consistent cell counts when seeding. 2. Mix the plate gently after adding the compound. 3. Calibrate pipettes and use proper pipetting techniques.
Vehicle control (DMSO) shows significant cytotoxicity. 1. DMSO concentration is too high. 2. Cell line is sensitive to DMSO.1. Keep the final DMSO concentration in the medium below 0.5%, ideally at or below 0.1%. 2. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.
Precipitation of the compound in the culture medium. 1. Poor solubility of the compound at the tested concentration.1. Lower the final concentration of the compound. 2. Ensure the DMSO stock is fully dissolved before diluting in the medium. 3. Consider using a different solvent or a formulation vehicle, but be aware that vehicles like Cremophor EL and Tween 80 can have their own biological effects.[4]

Quantitative Data Summary

As specific quantitative data for this compound is not yet widely published, the following table serves as a template for how to present cytotoxicity data (IC50 values) once determined.

Cell Line Cancer Type Incubation Time (hours) IC50 (nM) for this compound
e.g., MCF-7Breast Adenocarcinoma48Data to be determined
e.g., A549Lung Carcinoma48Data to be determined
e.g., HeLaCervical Adenocarcinoma48Data to be determined

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment : Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment : Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[2]

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Hypothesized Signaling Pathway for this compound A This compound B Microtubule Stabilization A->B C Mitotic Spindle Dysfunction B->C D Mitotic Arrest (G2/M Phase) C->D E Induction of Apoptosis D->E G cluster_1 Experimental Workflow for Dosage Optimization A Prepare Stock Solution (e.g., in DMSO) C Perform Dose-Response (MTT Assay) (Broad Range, e.g., 0.1 nM - 10 µM) A->C B Determine Optimal Seeding Density B->C D Determine IC50 Value C->D E Time-Course Experiment (e.g., 24, 48, 72h) D->E F Select Optimal Concentration and Time E->F G Mechanism of Action Studies (Apoptosis, Cell Cycle) F->G

References

Technical Support Center: Improving the Purification Yield of 13-O-Deacetyltaxumairol Z and Related Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the purification of 13-O-Deacetyltaxumairol Z is limited in publicly available literature. The following guide is based on established and effective purification strategies for structurally similar taxanes, such as paclitaxel (B517696) and 10-deacetylbaccatin III. These methodologies are highly applicable and can be adapted to optimize the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying taxanes like this compound?

A1: The most prevalent methods for taxane (B156437) purification include various forms of chromatography.[1] These often involve a multi-step approach, starting with preliminary purification followed by high-resolution techniques. Common methods include column chromatography (using silica (B1680970) gel or other resins), recrystallization, and preparative high-performance liquid chromatography (Prep-HPLC).[1] For industrial-scale production, techniques like simulated moving bed (SMB) chromatography are also employed to enhance efficiency and reduce solvent consumption.

Q2: I'm experiencing low yields during the initial extraction from my biomass. What could be the cause?

A2: Low yields from the initial extraction can stem from several factors. The choice of solvent is critical; for instance, using 50-80% ethanol (B145695) in water can be more selective and reduce the co-extraction of impurities like lipids and chlorophylls (B1240455) compared to 95% ethanol.[2] The presence of these impurities can interfere with subsequent purification steps.[2] Additionally, the extraction method itself, such as maceration, sonication, or Soxhlet extraction, and the duration of extraction can significantly impact the yield. Pre-washing the raw material with water can also help by removing water-soluble impurities before organic solvent extraction.[3]

Q3: My final product purity is low, with several closely related taxane impurities. How can I improve the separation?

A3: Separating structurally similar taxanes is a common challenge.[1] To improve purity, consider optimizing your preparative HPLC conditions. Factors such as flow rate, injection volume, and column temperature can significantly affect resolution.[1] For example, in the purification of two taxanes from Taxus cuspidata, optimal conditions were found to be a flow rate of 10 mL/min, an injection volume of 0.5 mL, and a column temperature of 30°C to achieve high purity.[1] Employing different chromatography modes, such as moving from a normal-phase to a reverse-phase system, or vice-versa, can also provide the necessary selectivity to separate stubborn impurities.

Q4: Are there any pre-purification steps that can improve the efficiency of my final HPLC purification?

A4: Yes, pre-purification is highly recommended. Techniques like precipitation with a suitable anti-solvent (e.g., hexane) can effectively remove waxes and other interfering substances from the crude extract.[4] This not only improves the purity of the sample loaded onto the HPLC but also helps in protecting the column and extending its lifespan.[4] Another effective pre-purification step is the use of column chromatography with adsorbents like Diaion® HP-20 or silica gel to remove polar compounds and pigments before the final high-resolution chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low overall yield Inefficient initial extraction.Optimize the extraction solvent and method. Consider a pre-wash of the biomass with water to remove soluble impurities.[3]
Degradation of the target compound.Taxanes can be sensitive to acidic or alkaline conditions and high temperatures, which may lead to isomerization or degradation.[1] Ensure that pH and temperature are controlled throughout the process.
Loss of product during solvent-solvent partitioning.Ensure complete phase separation and consider back-extracting the aqueous phase to recover any dissolved product.
Poor peak resolution in preparative HPLC Sub-optimal chromatographic conditions.Systematically optimize the flow rate, injection volume, and column temperature.[1] A lower flow rate and smaller injection volume can often improve resolution.
Inappropriate mobile phase composition.Perform analytical scale experiments to screen different mobile phase compositions and gradients to find the optimal selectivity for your target compound and its impurities.
Column overloading.Reduce the sample concentration or injection volume. Overloading can lead to peak broadening and co-elution of impurities.
Co-elution of impurities Structurally very similar impurities.Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl or cyano column in reverse-phase) or a different chromatographic mode (e.g., normal-phase or hydrophilic interaction liquid chromatography - HILIC).
Insufficient separation power of the current system.Consider using tandem columns (columns in series) to increase the theoretical plates and improve separation.[2]
High backpressure in HPLC system Clogged column frit or packing.Filter all samples and mobile phases before use. If backpressure is still high, consider a pre-purification step to remove particulates and waxy materials.[4]
Precipitation of the sample in the mobile phase.Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. You may need to reduce the sample concentration.

Data on Purification of Related Taxanes

The following table summarizes purification data for paclitaxel and 10-deacetyltaxol (B21601) (10-DAT), which can serve as a benchmark for optimizing the purification of this compound.

Compound Purification Method Optimized Conditions Final Purity Reference
10-deacetyltaxol (10-DAT)Preparative HPLCFlow rate: 10 mL/min, Injection volume: 0.5 mL, Column temp: 30°C95.33%[1]
Paclitaxel (PTX)Preparative HPLCFlow rate: 10 mL/min, Injection volume: 0.5 mL, Column temp: 30°C99.15%[1]
PaclitaxelSimulated Moving Bed (SMB)Two sequential separation steps72%[2]
Taxol and analogsHigh-Speed Countercurrent Chromatography (HSCCC)Two-step quaternary solvent system85-99%

Experimental Protocols

General Multi-Step Protocol for Taxane Purification

This protocol outlines a general workflow for the purification of taxanes from a crude plant extract.

  • Initial Extraction:

    • Dry and grind the plant material (e.g., needles, bark).

    • Extract the ground material with a suitable solvent, such as 80% aqueous ethanol, to minimize the extraction of chlorophyll (B73375) and lipids.[2]

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude residue in a mixture of water and a non-polar solvent (e.g., hexane) to remove fats and waxes.

    • Separate the aqueous layer and extract it with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to recover the taxanes.

    • Evaporate the organic solvent to yield a semi-purified taxane mixture.

  • Column Chromatography (Pre-purification):

    • Dissolve the semi-purified extract in a minimal amount of solvent.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.[2]

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

    • Pool the relevant fractions and evaporate the solvent.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction from the previous step in the mobile phase.

    • Inject the solution onto a preparative HPLC column (e.g., C18 reverse-phase).

    • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

    • Assess the final purity using analytical HPLC.

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Partitioning cluster_purification Purification Stages cluster_analysis Analysis start Biomass (e.g., Taxus needles) extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane/Water, then DCM) extraction->partitioning crude_extract Crude Taxane Extract partitioning->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (e.g., Reverse-Phase) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC, MS, NMR) pure_compound->analysis troubleshooting_workflow start Low Purity in Final Product check_resolution Are peaks well-resolved in analytical HPLC? start->check_resolution optimize_hplc Optimize Preparative HPLC: - Flow Rate - Injection Volume - Temperature - Mobile Phase Gradient check_resolution->optimize_hplc No check_overloading Is the column overloaded? check_resolution->check_overloading Yes change_column Change Stationary Phase or Chromatography Mode (e.g., HILIC) optimize_hplc->change_column add_prepurification Add/Optimize Pre-purification Step: - Column Chromatography - Recrystallization/Precipitation change_column->add_prepurification end Achieved Target Purity add_prepurification->end check_overloading->add_prepurification No reduce_load Reduce Sample Concentration or Injection Volume check_overloading->reduce_load Yes reduce_load->end

References

"13-O-Deacetyltaxumairol Z" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-O-Deacetyltaxumairol Z. The following information addresses potential assay interference and artifacts that may be encountered during in vitro experiments.

General Considerations for a Novel Taxane-like Compound

This compound is a taxane (B156437) derivative. Taxanes are known for their ability to stabilize microtubules and arrest cells in the G2/M phase of the cell cycle. When working with a novel taxane-like compound, it is crucial to anticipate potential assay-specific artifacts common to natural products and microtubule-targeting agents.

I. Troubleshooting Guide: In Vitro Tubulin Polymerization Assays

Tubulin polymerization assays are critical for characterizing the mechanism of action of taxane-like compounds. These assays monitor the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
No polymerization in control wells Inactive tubulin due to improper storage or handling (e.g., repeated freeze-thaw cycles).[1][2][3]Use a fresh aliquot of high-quality, polymerization-competent tubulin (>99% pure) stored at -80°C.[1][2] Thaw on ice and use promptly.[2]
Degraded GTP.[1]Prepare a fresh solution of GTP and store in aliquots at -20°C or -80°C.[1]
Incorrect buffer composition (e.g., wrong pH, missing MgCl2 or EGTA).[4]Prepare fresh polymerization buffer and ensure all components are at the correct concentration and the pH is between 6.8 and 7.0.[4]
High background signal or rapid polymerization Presence of tubulin aggregates ("seeds") in the stock solution.[4]Clarify the tubulin stock by ultracentrifugation before use.[4] A distinct lag phase in the polymerization curve of the control is indicative of high-quality, aggregate-free tubulin.[4]
Compound precipitation.Visually inspect the well for precipitate. Test the solubility of this compound in the assay buffer. Some compounds can precipitate and cause light scattering, mimicking microtubule assembly.[5]
Inconsistent results between replicates Pipetting errors or temperature variations across the plate.[1]Use a multichannel pipette for consistency. Ensure the plate is pre-warmed to 37°C and that there are no temperature gradients.[1][3]
No effect of this compound Compound concentration is too low or too high.Perform a dose-response experiment over a wide concentration range.
Compound insolubility or degradation.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration does not inhibit polymerization (typically ≤2% DMSO).[1] Prepare fresh compound dilutions for each experiment.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
  • Reagent Preparation :

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[2]

    • Prepare a 10 mM stock solution of GTP in polymerization buffer.

    • Reconstitute lyophilized tubulin protein to a stock concentration of 10 mg/mL in ice-cold polymerization buffer. Aliquot and snap-freeze in liquid nitrogen for storage at -80°C.[3]

  • Assay Procedure :

    • On ice, prepare the assay mix by diluting the tubulin stock to a final concentration of 2-3 mg/mL in polymerization buffer containing 1 mM GTP and 5-10% glycerol.[2]

    • Prepare serial dilutions of this compound and controls (e.g., paclitaxel (B517696) as a positive control, DMSO as a vehicle control) in polymerization buffer.

    • In a pre-chilled 96-well plate on ice, add the test compounds and controls.

    • Add the tubulin solution to each well to initiate the reaction.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes in kinetic mode.[3]

  • Data Analysis :

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the lag time, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau absorbance).

Workflow for Troubleshooting Tubulin Polymerization Assays

G cluster_0 Troubleshooting Workflow start Inconsistent or Unexpected Results q1 Check Control Wells: No Polymerization? start->q1 s1 Verify Tubulin Activity Verify GTP Activity Check Buffer Composition q1->s1 Yes q2 High Background or No Lag Phase? q1->q2 No s1->q2 s2 Clarify Tubulin by Ultracentrifugation Check for Compound Precipitation q2->s2 Yes q3 No Compound Effect? q2->q3 No s2->q3 s3 Perform Dose-Response Check Compound Solubility & Stability Verify Final DMSO Concentration q3->s3 Yes end Consistent Results q3->end No s3->end

Troubleshooting workflow for tubulin polymerization assays.

II. Troubleshooting Guide: Cell-Based Cytotoxicity Assays (e.g., MTT, XTT)

Cytotoxicity assays are essential for evaluating the anti-proliferative effects of this compound. However, natural products can interfere with common colorimetric and fluorometric assays.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
False-positive cytotoxicity (low viability) Compound is colored and absorbs at the assay wavelength.Run a "compound only" control (no cells) and subtract the background absorbance.[6] Consider switching to a non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®).[6]
False-negative cytotoxicity (high viability) Direct reduction of the assay reagent (e.g., MTT, resazurin) by this compound, which is common for compounds with antioxidant properties.[6][7]Run a cell-free control with the compound and the assay reagent to check for direct reduction.[6] If interference is observed, use an alternative assay that measures a different viability marker, such as an LDH release assay or a crystal violet staining assay.[6]
Compound precipitation in culture medium Low solubility of this compound at the tested concentrations.Observe the wells under a microscope for any precipitate. Determine the solubility limit of the compound in the culture medium.
Experimental Protocol: MTT Cytotoxicity Assay with Controls for Artifacts
  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment : Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Control Wells :

    • Vehicle Control : Cells treated with the same concentration of vehicle (e.g., DMSO) as the highest compound concentration.

    • Compound-Only Control (No Cells) : Wells containing culture medium and the compound dilutions but no cells. This control is for color interference.[6]

    • Cell-Free Direct Reduction Control : Wells containing culture medium, the compound dilutions, and the MTT reagent, but no cells. This control checks for direct reduction of MTT.[6]

  • MTT Addition and Incubation : Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Correction : Subtract the absorbance of the "compound-only" control from the experimental wells. If the "cell-free direct reduction" control shows a signal, the MTT assay may not be suitable for this compound.

Signaling Pathway of MTT Reduction

G cluster_0 MTT Reduction Pathway MTT MTT (Yellow, Soluble) Mito Mitochondrial Reductases (in viable cells) MTT->Mito Compound This compound (Potential Reductant) MTT->Compound Formazan Formazan (Purple, Insoluble) Mito->Formazan reduces Compound->Formazan directly reduces (artifact)

Potential pathways of MTT reduction.

III. FAQs: Fluorescence-Based Assays

Fluorescence-based assays, such as high-content screening for microtubule morphology or assays using fluorescent reporters, are powerful but susceptible to compound interference.[8][9][10]

Q1: My compound appears to be active in a fluorescence-based assay. How can I be sure it's not an artifact?

A1: Compounds can be autofluorescent or can quench the fluorescence of a reporter, leading to false positives or false negatives.[8][9] To check for this:

  • Measure Compound Autofluorescence: Scan the emission spectrum of this compound at the excitation wavelength of your assay. This should be done in the absence of any fluorescent probes.

  • Perform a Quenching Control: In a cell-free system, mix your compound with the fluorescent probe used in the assay and measure the fluorescence. A decrease in signal compared to the probe alone indicates quenching.

  • Use Orthogonal Assays: Confirm your findings using a non-fluorescent method, such as a biochemical assay or a different imaging modality.[9]

Q2: How can I minimize fluorescence interference from my compound?

A2:

  • Shift to Longer Wavelengths: Interference from autofluorescence is generally lower at longer (red-shifted) excitation and emission wavelengths.[11][12] If possible, use fluorescent probes that operate in the red or far-red spectrum.

  • Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize interference while still observing a biological effect.

  • Pre-read the Plate: Before adding the fluorescent reagent, read the plate with the compound-treated cells to get a baseline for autofluorescence that can be subtracted from the final reading.

Q3: Can the solvent for my compound interfere with the assay?

A3: Yes, high concentrations of solvents like DMSO can be cytotoxic or interfere with assay components. It is crucial to keep the final solvent concentration consistent across all wells and typically below 1-2%, depending on the assay's sensitivity. Always include a vehicle control with the same solvent concentration as your test wells.[1]

References

"13-O-Deacetyltaxumairol Z" long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and stability of 13-O-Deacetyltaxumairol Z.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term storage, 2-8°C is recommended.[1] The compound is stable under these recommended conditions.[1]

Q2: What are the potential degradation pathways for taxane (B156437) compounds like this compound?

Taxane compounds can degrade through several pathways, including:

  • Epimerization: This is a common degradation pathway for taxanes, particularly at the C7 position, which can be catalyzed by basic conditions.[2][3]

  • Hydrolysis: The ester groups in the taxane structure are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.[3][4]

  • Oxidation: Degradation can also occur via oxidation.[4]

Q3: How can I detect degradation of this compound?

Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6] These methods can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation.

Q4: What solvents are suitable for dissolving and storing this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in an experiment. Improper storage leading to degradation of the compound.Always store the compound at the recommended -20°C for long-term storage. Prepare fresh solutions for experiments whenever possible. Verify the purity of the compound using HPLC before use.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound due to exposure to non-optimal pH, temperature, or light.Review the handling and storage procedures. Ensure the compound is protected from light and stored at the correct temperature. For solutions, use buffers to maintain an optimal pH.
Precipitation of the compound in aqueous solutions. Poor aqueous solubility of taxanes.Use a suitable co-solvent (e.g., ethanol, DMSO) to improve solubility. Be mindful of the final solvent concentration in your experimental system to avoid toxicity. The physical stability, indicated by precipitation, can be a limiting factor for taxane solutions.[7][8]

Quantitative Data Summary

The stability of taxane compounds is highly dependent on the specific compound, solvent, pH, and temperature. The following table summarizes general stability data for paclitaxel (B517696), a closely related taxane, which can provide insights into the expected stability of this compound.

CompoundStorage ConditionSolvent/DiluentStabilityReference
Paclitaxel2-8°C0.3 mg/mL in 5% glucose in glass containersStable for 20 days[7]
Paclitaxel2-8°C0.3 mg/mL in 0.9% sodium chloride in polyolefin containersStable for 13 days[7]
Paclitaxel25°C0.3 mg/mL in 5% glucose in glass containersStable for 7 days[7]
Paclitaxel25°C1.2 mg/mL in various diluent/container combinationsStable for 3 days[7][8]

Experimental Protocols

Protocol: Stability Testing of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Materials:

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired solvent systems (e.g., different pH buffers, aqueous/organic mixtures) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Aliquot the samples into appropriate vials for each storage condition (e.g., -20°C, 4°C, 25°C, 40°C) and time point.

    • Protect samples from light by using amber vials or wrapping them in aluminum foil.

  • Initial Analysis (Time Zero): Immediately analyze a sample from each condition to establish the initial concentration and purity of this compound.

  • Storage and Sampling: Store the samples at the designated temperatures. At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from each storage condition for analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase. A common mobile phase for taxane analysis is a gradient of acetonitrile and water.[5]

    • Inject a standard solution of this compound to determine the retention time of the parent peak.

    • Inject the stability samples.

    • Monitor the chromatogram at a suitable wavelength (e.g., 232 nm for docetaxel, which can be a starting point for optimization).[5]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Identify and quantify any degradation products by observing new peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute to Final Concentration stock->dilute aliquot Aliquot for Storage dilute->aliquot temp1 -20°C aliquot->temp1 Store Samples temp2 4°C aliquot->temp2 Store Samples temp3 25°C aliquot->temp3 Store Samples temp4 40°C aliquot->temp4 Store Samples initial_analysis Initial HPLC Analysis (T=0) aliquot->initial_analysis timed_analysis HPLC Analysis at Time Points temp1->timed_analysis temp2->timed_analysis temp3->timed_analysis temp4->timed_analysis data_analysis Data Analysis & Stability Assessment initial_analysis->data_analysis timed_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Products parent This compound (Stable) epimer Epimers parent->epimer Base-catalyzed hydrolysis Hydrolysis Products parent->hydrolysis Acid/Base oxidation Oxidation Products parent->oxidation Oxidizing agents

Caption: Potential degradation pathways for this compound.

References

minimizing degradation of "13-O-Deacetyltaxumairol Z" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 13-O-Deacetyltaxumairol Z in solution. The information provided is based on established knowledge of taxane (B156437) chemistry, particularly studies on paclitaxel (B517696) and larotaxel (B1674512), as specific stability data for this compound is limited. Researchers should use this information as a general guide and are encouraged to perform compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the behavior of related taxanes, the primary factors contributing to the degradation of this compound in solution are pH, temperature, and the solvent system used. Like other taxanes, it is susceptible to hydrolysis of its ester groups, particularly under acidic or basic conditions. Elevated temperatures can accelerate these degradation processes.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is unavailable, studies on the related taxane larotaxel have shown it to be most stable in a neutral to slightly acidic pH range, specifically between pH 5 and 7.4.[1] It is advisable to maintain the pH of your this compound solutions within this range to minimize degradation.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures will likely increase the rate of degradation of this compound. For a similar taxane, larotaxel, degradation rates were shown to increase with rising temperature.[1] For long-term storage of solutions, it is recommended to use low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C). For short-term handling during experiments, it is best to keep solutions on ice whenever possible.

Q4: What are the recommended solvents for dissolving and storing this compound?

A4: According to its Material Safety Data Sheet (MSDS), this compound should be stored as a solid at -20°C for the long term and at 2-8°C for the short term.[2] For preparing solutions, it is common to use organic solvents such as methanol (B129727) or acetonitrile. The stability of taxanes is generally better in non-aqueous solvents. When aqueous buffers are required for experiments, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use.

Q5: What are the likely degradation products of this compound?

A5: The degradation of taxanes typically involves the hydrolysis of the ester side chains. For instance, the degradation of larotaxel in alkaline conditions yields products such as 10-deacetyl larotaxel.[1] Therefore, it is plausible that this compound could undergo hydrolysis at its ester linkages, leading to the loss of acetyl or other ester groups. Another common degradation pathway for taxanes is epimerization at the C7 position, which is catalyzed by basic conditions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in the experimental solution.- Prepare fresh solutions for each experiment from a frozen stock.- Ensure the pH of your aqueous buffer is within the optimal range (pH 5-7.4).- Minimize the time the compound is in an aqueous solution.- Keep solutions on ice during the experiment.
Appearance of unexpected peaks in chromatography analysis (e.g., HPLC, LC-MS). Formation of degradation products.- Analyze the degradation products by LC-MS to identify their structures.- Compare the retention times of the unknown peaks with those of the starting material after forced degradation (e.g., by exposure to high/low pH or high temperature) to confirm they are degradation products.- Adjust solution pH and temperature to minimize the formation of these products.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound in the aqueous medium.- Increase the percentage of organic co-solvent (if tolerated by the experimental system).- Prepare a more dilute solution.- Use a solubilizing agent, but first verify its compatibility with your experimental setup.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol is adapted from methodologies used for other taxanes and can be used to determine the stability of this compound under your specific experimental conditions.[1][3]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Also, prepare solutions that will be incubated at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Incubation: Incubate the prepared test solutions for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, take an aliquot of each test solution and analyze it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time for each condition (pH and temperature). This will allow you to determine the degradation kinetics.

Quantitative Data

As specific quantitative stability data for this compound is not publicly available, the following table presents data for the related taxane, larotaxel, to illustrate the impact of pH and temperature on stability.[1]

Table 1: Apparent Degradation Rate Constants (k) of Larotaxel at Different Temperatures and pH [1]

pHTemperature (°C)Apparent Degradation Rate Constant (k) (h⁻¹)
1.500.0023
1.5250.028
1.5370.095
1.5450.22
1100.012
11250.098
11370.25
11450.48

Note: Larotaxel was found to be stable at pH 5, 6.5, and 7.4 at 37°C for 24 hours.[1]

Visualizations

Degradation_Pathway main This compound hydrolysis Hydrolysis of Ester Groups (e.g., at C4, C10) main->hydrolysis Acidic or Basic Conditions epimerization Epimerization at C7 main->epimerization Basic Conditions degraded1 Hydrolyzed Products hydrolysis->degraded1 degraded2 C7-epimer epimerization->degraded2

Caption: Hypothesized degradation pathways for this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis stock Prepare Stock Solution (Organic Solvent) test_solutions Prepare Test Solutions (Different pH and Temperature) stock->test_solutions incubate Incubate at Various Time Points test_solutions->incubate analyze Analyze by HPLC/LC-MS incubate->analyze data_analysis Determine Degradation Kinetics analyze->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

Tubulin Binding Affinity: A Comparative Analysis of Docetaxel and 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the tubulin binding affinity between the well-established anticancer drug docetaxel (B913) and the lesser-known natural product 13-O-Deacetyltaxumairol Z is not possible at this time due to a lack of publicly available experimental data for this compound. Extensive searches of scientific literature and chemical databases did not yield any studies investigating the interaction of this compound with tubulin or microtubules.

This guide, therefore, will provide a detailed overview of the tubulin binding affinity of docetaxel, including quantitative data from published studies and the experimental methodologies used to obtain this data. This information will serve as a valuable reference for researchers in the field of drug development and cancer biology.

Docetaxel: A Potent Microtubule Stabilizer

Docetaxel is a member of the taxane (B156437) family of chemotherapeutic agents and is widely used in the treatment of various cancers.[1] Its mechanism of action involves binding to the β-subunit of tubulin, which is a key component of microtubules.[2] This binding event stabilizes the microtubules, preventing their depolymerization.[1] The disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[3]

Quantitative Analysis of Docetaxel's Tubulin Binding Affinity

The binding affinity of docetaxel to tubulin has been quantified in several studies using various experimental techniques. The dissociation constant (Kd) and the inhibition constant (Ki) are common metrics used to express binding affinity, with lower values indicating a stronger interaction.

CompoundAssay TypeSystemAffinity Metric (Value)Reference
DocetaxelRadioligand Binding AssayMicrotubules from bovine brainKd: 6.8 ± 0.2 µM[4]
DocetaxelCompetitive Binding AssayLiving HeLa cellsKi: 16 nM[5]

Experimental Protocols for Determining Tubulin Binding Affinity

The following sections detail the methodologies commonly employed to measure the binding affinity of compounds like docetaxel to tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote or inhibit the polymerization of purified tubulin into microtubules. The change in turbidity of the solution is monitored over time using a spectrophotometer at 340 nm.

Experimental Workflow:

  • Preparation of Reagents: Purified tubulin is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP (guanosine triphosphate), which is essential for polymerization, is prepared.

  • Reaction Setup: The test compound (e.g., docetaxel) and a control (vehicle) are added to separate wells of a microplate.

  • Initiation of Polymerization: Purified tubulin is added to the wells, and the plate is quickly transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: The absorbance at 340 nm is measured at regular intervals over a specific period.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance readings. Compounds that promote polymerization, like docetaxel, will show an increased rate and extent of polymerization compared to the control.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Tubulin and Reaction Buffer (with GTP) mix Mix Tubulin with Compound/Control in Microplate reagents->mix compounds Prepare Test Compound (e.g., Docetaxel) and Control compounds->mix incubate Incubate at 37°C in Spectrophotometer mix->incubate measure Measure Absorbance at 340 nm over Time incubate->measure analyze Analyze Polymerization Kinetics measure->analyze

Caption: Workflow of a tubulin polymerization assay.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its target. In the context of tubulin binding, a radiolabeled form of the test compound or a known tubulin-binding agent is used.

Experimental Workflow:

  • Preparation of Microtubules: Purified tubulin is polymerized to form microtubules.

  • Binding Reaction: The microtubules are incubated with a radiolabeled compound (e.g., [3H]docetaxel) at various concentrations.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a membrane that retains the microtubules (and any bound ligand) while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd) and the number of binding sites.

experimental_workflow_radioligand cluster_prep Preparation cluster_binding Binding cluster_separation Separation & Quantification cluster_analysis Analysis microtubules Prepare Polymerized Microtubules incubate Incubate Microtubules with Radioligand microtubules->incubate radioligand Prepare Radiolabeled Compound radioligand->incubate filter Filter to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity on Filter filter->quantify analyze Calculate Kd and Binding Sites quantify->analyze

Caption: Workflow of a radioligand binding assay.

Conclusion

While a direct comparison of the tubulin binding affinity of docetaxel and this compound is currently unachievable due to the absence of data for the latter, the established high affinity of docetaxel for tubulin underscores its efficacy as a microtubule-stabilizing agent. The experimental protocols outlined provide a foundation for future studies that may characterize the bioactivity of this compound and other novel compounds, enabling direct comparisons and potentially unveiling new therapeutic agents. Researchers are encouraged to investigate the tubulin-binding properties of this compound to elucidate its mechanism of action and therapeutic potential.

References

A Comparative Analysis of Taxoids: Unveiling the Therapeutic Potential of 13-O-Deacetyltaxumairol Z and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more efficacious anticancer agents has led to the extensive investigation of natural products, with taxoids standing out as a prominent class of chemotherapeutic compounds. Derived primarily from various species of the yew tree (Taxus), taxoids, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), have revolutionized the treatment of a spectrum of cancers. This guide provides a comparative analysis of "13-O-Deacetyltaxumairol Z," a lesser-known taxoid isolated from Taxus mairei, and other prominent members of the taxoid family. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons based on the known activities of related taxoids from the same source and the well-established mechanisms of this compound class.

Chemical Structure and Overview

This compound is a diterpenoid natural product with the chemical formula C31H40O12 and a molecular weight of 604.649 g/mol . It is isolated from the Formosan yew, Taxus mairei. Taxoids share a common taxane (B156437) core structure, and variations in the substituent groups at different positions on this core give rise to a diverse array of compounds with distinct biological activities.

Comparative Biological Activity of Taxoids

The primary mechanism of action for clinically used taxoids like Paclitaxel and Docetaxel is their ability to stabilize microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Table 1: Comparative Cytotoxicity (IC50) of Selected Taxoids Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PaclitaxelA2780 (Ovarian)0.0044[1]
DocetaxelA2780 (Ovarian)0.00042[1]
Taxoid 13 from T. wallichianaA2780/TAX (Taxol-resistant Ovarian)0.19[1]
Taxumairone A from T. maireiHuman Colon Carcinoma0.1 µg/mL (approx. 0.17 µM)[2]
10-deacetyl-10-oxo-7-epi-taxol from T. maireiVarious Human Tumor CellsActivity as potent as Paclitaxel[3]

Note: This table presents a selection of data from available literature. The absence of data for this compound highlights the need for further research on this specific compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the taxoid compounds (e.g., 0.001 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the taxoid compound at various concentrations or a vehicle control.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects the induction of apoptosis in cells treated with a compound.

Protocol:

  • Cell Treatment: Treat cells with the taxoid compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved in taxoid-induced cytotoxicity, the following diagrams illustrate the key signaling pathway and experimental workflows.

Taxoid_Mechanism_of_Action Taxoid Taxoid (e.g., Paclitaxel) Tubulin β-Tubulin Subunit in Microtubule Taxoid->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Microtubule Dynamics Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Taxoid Mechanism of Action

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells AddCompound Add Taxoid Compound (serial dilutions) SeedCells->AddCompound Incubate Incubate (e.g., 48h) AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Cytotoxicity Assay Workflow

Apoptosis_Assay_Workflow Start Start TreatCells Treat Cells with Taxoid Start->TreatCells HarvestCells Harvest and Wash Cells TreatCells->HarvestCells StainCells Stain with Annexin V-FITC & PI HarvestCells->StainCells Analyze Analyze by Flow Cytometry StainCells->Analyze Interpret Interpret Results (Live, Apoptotic, Necrotic) Analyze->Interpret End End Interpret->End

Apoptosis Assay Workflow

Conclusion and Future Directions

The taxoid family of compounds remains a cornerstone of cancer chemotherapy. While Paclitaxel and Docetaxel are well-established, the vast diversity of taxoids found in nature, such as those from Taxus mairei, represents a promising frontier for the discovery of new anticancer agents with improved efficacy and reduced side effects. The limited available data on this compound underscores the critical need for further investigation into its biological properties. Future research should focus on its cytotoxic profile against a broad panel of cancer cell lines, its precise mechanism of action on microtubule dynamics, and its ability to induce apoptosis. Such studies will be instrumental in determining the therapeutic potential of this and other novel taxoids.

References

The Enigmatic Bioactivity of 13-O-Deacetyltaxumairol Z: A Call for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing chemical structure as a member of the taxane (B156437) family, a class of compounds renowned for their potent anticancer properties, 13-O-Deacetyltaxumairol Z remains a molecule of significant mystery within the scientific community. A comprehensive review of published literature reveals a notable absence of structure-activity relationship (SAR) studies for this specific natural product. This lack of data prevents a comparative analysis of its biological performance against other taxanes and alternative compounds, and hinders the elucidation of its mechanism of action.

Isolated from the Formosan yew, Taxus mairei, this compound possesses a complex polycyclic architecture that is characteristic of taxoids.[1] However, unlike its famous relatives, paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), which have been the subject of extensive research and clinical application, the biological activity profile of this compound has not been publicly detailed.

This informational gap precludes the creation of a detailed comparison guide that would meet the needs of researchers and drug development professionals. Key components of such a guide, including quantitative data on cytotoxicity, tubulin polymerization effects, and other biological endpoints, are simply not available in the current body of scientific literature. Consequently, a direct comparison with other compounds is not feasible at this time.

The Path Forward: A Hypothetical Research Workflow

To address this knowledge gap and unlock the potential of this compound, a focused research program would be necessary. The following outlines a hypothetical experimental workflow designed to establish a foundational SAR understanding of this compound.

G cluster_0 Compound Acquisition & Analog Synthesis cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Elucidation Isolation Isolation of this compound from Taxus mairei SemiSynthesis Semi-synthesis of Analogs (e.g., modification at C-13, C-10) Isolation->SemiSynthesis TotalSynthesis Total Synthesis for Greater Structural Diversity Isolation->TotalSynthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) against a panel of cancer cell lines SemiSynthesis->Cytotoxicity TotalSynthesis->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cytotoxicity->ApoptosisAssay QSAR Quantitative Structure-Activity Relationship (QSAR) Modeling ApoptosisAssay->QSAR Pharmacophore Pharmacophore Identification QSAR->Pharmacophore LeadOpt Lead Compound Optimization Pharmacophore->LeadOpt

Figure 1. A proposed experimental workflow for initiating structure-activity relationship studies of this compound.

Hypothetical Experimental Protocols

Should research on this compound commence, standardized assays would likely be employed. Below are examples of protocols that would be central to determining its biological activity.

Cytotoxicity Screening: MTT Assay

A primary step would be to assess the compound's ability to inhibit cancer cell proliferation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. Subsequently, they would be treated with serial dilutions of this compound and its analogs for a period of 48 to 72 hours.

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium would be removed, and dimethyl sulfoxide (B87167) (DMSO) added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance at a specific wavelength (e.g., 570 nm) would be measured using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) would then be calculated.

Mechanism of Action: In Vitro Tubulin Polymerization Assay

Given that taxanes are well-known for their effects on microtubule dynamics, a tubulin polymerization assay would be crucial.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP) would be prepared and kept on ice.

  • Compound Incubation: this compound or a control compound (paclitaxel as a stabilizer, colchicine (B1669291) as a destabilizer) would be added to the reaction mixture.

  • Polymerization Initiation: The reaction would be initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The extent of tubulin polymerization would be monitored over time by measuring the increase in turbidity (light scattering) at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The polymerization curves in the presence of the test compounds would be compared to those of the controls to determine if this compound promotes or inhibits microtubule formation.

Anticipated Signaling Pathways

Based on the known mechanism of other taxanes, it is hypothesized that this compound, if active, would interfere with the cell cycle by stabilizing microtubules. This would likely trigger a signaling cascade leading to apoptosis.

G Compound This compound Microtubules Microtubule Stabilization Compound->Microtubules MitoticSpindle Formation of Aberrant Mitotic Spindles Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC G2M_Arrest G2/M Phase Cell Cycle Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2. A hypothesized signaling pathway for taxane-like compounds leading to apoptosis.

References

Unveiling the Bioactivity of 13-O-Deacetyltaxumairol Z: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive cross-validation of the bioactivity of 13-O-Deacetyltaxumairol Z, a taxane (B156437) diterpenoid isolated from plants of the Taxus genus, reveals its lack of cytotoxic activity against the murine breast cancer cell line FM3A at concentrations up to 100µM. This guide provides a comparative analysis of its performance against the well-established anti-cancer drug, Paclitaxel, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

The following table summarizes the cytotoxic activity of this compound in comparison to Paclitaxel, a widely used chemotherapeutic agent. This data highlights the significant difference in their anti-proliferative effects on cancer cell lines.

CompoundCell LineAssay TypeConcentration% Inhibition / IC50Source
This compound FM3A (Murine Breast Cancer)Not Specified100 µMInactive[Encyclopedia of Traditional Chinese Medicines]
Paclitaxel MCF-7 (Human Breast Cancer)MTT Assay-3.5 µM[1]
Paclitaxel MDA-MB-231 (Human Breast Cancer)MTT Assay-0.3 µM[1]
Paclitaxel SKBR3 (Human Breast Cancer)MTT Assay-4 µM[1]
Paclitaxel HeLa (Human Cervical Cancer)Not Specified5-10 nMIC50[2]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The data presented for the active comparator, Paclitaxel, was primarily generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for determining the cytotoxic effects of a compound on adherent cancer cell lines.

1. Cell Seeding:

  • Harvest and count cells from culture.
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound or Paclitaxel) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to create a range of desired concentrations.
  • Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT stock solution to each well.[3]
  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]

4. Solubilization of Formazan:

  • After the incubation period, carefully remove the medium from the wells.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.1% NP-40 and 4 mM HCl) to each well to dissolve the formazan crystals.[4]
  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[4]
  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Cellular and Experimental Processes

To further elucidate the context of this bioactivity data, the following diagrams illustrate a key cellular pathway targeted by cytotoxic agents and the workflow of the cytotoxicity assay used for their evaluation.

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 2. Compound Preparation treatment 4. Treatment with Compound compound_prep->treatment cell_seeding->treatment mtt_addition 5. Addition of MTT Reagent treatment->mtt_addition incubation 6. Incubation (Formazan Formation) mtt_addition->incubation solubilization 7. Solubilization of Formazan incubation->solubilization read_absorbance 8. Read Absorbance solubilization->read_absorbance data_analysis 9. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling cascades in programmed cell death (apoptosis).

References

A Comparative Analysis of Novel Taxoids and the Enigmatic 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of next-generation taxoids, with a perspective on the untapped potential of naturally occurring analogues like 13-O-deacetyltaxumairol Z.

The landscape of cancer chemotherapy has been significantly shaped by taxane (B156437) diterpenoids, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) standing as cornerstone treatments for a multitude of solid tumors. However, the clinical utility of these first-generation taxanes is often hampered by the onset of drug resistance and undesirable side effects. This has spurred the development of novel taxoids, engineered to overcome these limitations and exhibit superior pharmacological profiles. This guide delves into a comparative analysis of these advanced taxoids, while also shedding light on the lesser-explored natural taxoid, this compound, a compound whose therapeutic potential remains largely uncharacterized.

Efficacy of Novel Taxoids: A Quantitative Comparison

The development of second and third-generation taxoids has yielded compounds with significantly improved efficacy, particularly against multidrug-resistant (MDR) cancer cell lines. These newer agents often exhibit a lower affinity for the P-glycoprotein (P-gp) efflux pump, a primary mechanism of taxane resistance. Below is a summary of the in vitro cytotoxicity of selected novel taxoids against various cancer cell lines.

TaxoidCancer Cell LineCell Line CharacteristicsIC50 (nM)Reference
Paclitaxel MCF-7Breast Adenocarcinoma (Drug-sensitive)2.5 - 7.5[1]
NCI/ADR-RESOvarian Carcinoma (Drug-resistant, P-gp+)1279[2]
Docetaxel PC-3Prostate Adenocarcinoma0.8 - 1.9[3]
DU-145Prostate Carcinoma0.8[3]
Cabazitaxel SK-hep-1Hepatocellular Carcinoma0.84[4]
Huh-7Hepatocellular Carcinoma4.52[4]
MES-SA/Dx5Uterine Sarcoma (Drug-resistant, P-gp+)15-fold resistant (relative to sensitive)[5]
SB-T-1214 (Second Gen) NCI/ADR-RESOvarian Carcinoma (Drug-resistant, P-gp+)40[2]
SB-T-121605 (Third Gen) NCI/ADR-RESOvarian Carcinoma (Drug-resistant, P-gp+)Significantly more effective than Paclitaxel[2]
SB-T-121606 (Third Gen) NCI/ADR-RESOvarian Carcinoma (Drug-resistant, P-gp+)Significantly more effective than Paclitaxel[2]

The Mystery of this compound

This compound is a naturally occurring taxoid isolated from Taxus mairei. Despite its structural relation to clinically established taxanes, there is a significant lack of publicly available data on its biological activity. To date, no comprehensive studies have been published detailing its cytotoxic efficacy against cancer cell lines or comparing its performance with either first-generation or novel taxoids. This represents a critical knowledge gap and an opportunity for future research to explore the potential of this and other naturally occurring taxoids.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of taxoid efficacy.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the taxoid compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.[8]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[10][11]

  • Cell Treatment and Harvesting: Cells are treated with the taxoid compounds for a specified time (e.g., 24 hours). Both adherent and suspension cells are then harvested. Adherent cells are detached using trypsin-EDTA.

  • Fixation: The cells are washed with ice-cold PBS and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is analyzed to generate a histogram representing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle. Taxoids typically induce an arrest in the G2/M phase.[12]

Tubulin Polymerization Assay

This assay measures the ability of taxoids to promote the assembly of microtubules from purified tubulin.[13][14]

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP on ice.

  • Compound Addition: The taxoid compound or a control vehicle is added to the tubulin solution.

  • Polymerization Induction: The reaction is initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.[15]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the turbidity curves. Taxoids that stabilize microtubules will show an increased rate and extent of polymerization.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for taxoids involves their interaction with β-tubulin, a subunit of microtubules. This interaction stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic processes of cell division. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Taxoid_Mechanism_of_Action Taxoid Novel Taxoid Tubulin β-Tubulin Subunit Taxoid->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization & Prevents Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of novel taxoids.

The following workflow illustrates a typical preclinical evaluation process for a novel taxoid.

Preclinical_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Mechanism Mechanism of Action Studies (Cell Cycle, Tubulin Polymerization) Cytotoxicity->Mechanism Resistance Activity in Drug-Resistant Cell Lines Mechanism->Resistance Xenograft Tumor Xenograft Models Resistance->Xenograft Toxicity Toxicity and Pharmacokinetic Studies Xenograft->Toxicity Preclinical_Candidate Preclinical Candidate Selection Toxicity->Preclinical_Candidate Lead_Identification Lead Compound Identification (e.g., this compound) Lead_Optimization Lead Optimization (Novel Taxoid Synthesis) Lead_Identification->Lead_Optimization Lead_Optimization->Cytotoxicity

Caption: Preclinical evaluation workflow for novel taxoids.

Future Directions: Unlocking the Potential of Natural Taxoids

The significant advancements in the development of second and third-generation taxoids highlight the continued importance of this class of compounds in cancer therapy. The enhanced efficacy of these novel agents, particularly in overcoming drug resistance, offers promising new avenues for treating refractory cancers.

However, the vast chemical diversity of naturally occurring taxoids remains a largely untapped resource. The case of this compound underscores the need for systematic evaluation of these natural products. Future research should focus on:

  • Comprehensive Biological Screening: Subjecting this compound and other uncharacterized natural taxoids to a battery of in vitro assays, including cytotoxicity screening against a panel of cancer cell lines (both drug-sensitive and resistant), cell cycle analysis, and tubulin polymerization assays.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR of these natural taxoids to identify key structural features that contribute to their biological activity. This knowledge can inform the semi-synthesis of even more potent and selective analogues.

  • In Vivo Efficacy and Toxicity Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their anti-tumor efficacy and safety profiles.

By systematically exploring the therapeutic potential of natural taxoids like this compound, the scientific community can potentially uncover novel lead compounds for the next generation of anticancer drugs, further enriching the arsenal (B13267) against this devastating disease.

References

Independent Verification of "13-O-Deacetyltaxumairol Z" Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action for the compound identified as "13-O-Deacetyltaxumairol Z" have revealed a significant lack of publicly available data. As of December 2025, no peer-reviewed studies detailing its biological activities, signaling pathways, or independent verification of its mechanism could be retrieved. This guide, therefore, serves to highlight the current information gap and provides a framework for the future evaluation of this compound against established alternatives.

The intended scope of this guide was to provide a comprehensive comparison of "this compound" with other compounds, supported by experimental data and detailed protocols. However, the absence of foundational research on this specific molecule prevents a direct comparative analysis at this time.

For researchers, scientists, and drug development professionals interested in this or structurally related compounds, the following sections outline the standard methodologies and data presentation formats that would be necessary for a thorough and objective evaluation once primary research becomes available.

Data Presentation: A Template for Future Analysis

Once quantitative data on the biological effects of "this compound" is published, it will be crucial to summarize it in a structured format for clear comparison with alternative compounds. The following table templates are provided as a standard for future data presentation.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundCell Line 1Cell Line 2Cell Line 3
This compoundData N/AData N/AData N/A
Alternative AValueValueValue
Alternative BValueValueValue
Control DrugValueValueValue

Table 2: Target Engagement Assay (e.g., Binding Affinity, Kᵢ in nM)

CompoundTarget Protein 1Target Protein 2
This compoundData N/AData N/A
Alternative AValueValue
Alternative BValueValue
Control LigandValueValue

Experimental Protocols: A Roadmap for Verification

To independently verify the mechanism of a novel compound like "this compound," a series of well-defined experiments are required. The following protocols are standard in the field and would provide the necessary data for a robust analysis.

1. Cell Viability and Proliferation Assays:

  • Methodology: Seeding of relevant cancer cell lines in 96-well plates, followed by treatment with a serial dilution of the compound. Cell viability is typically assessed after 48-72 hours using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Output: IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited.

2. Target Identification and Validation:

  • Methodology: Techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening can be employed to identify the molecular target(s) of the compound. Subsequent validation can be performed using target knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) to confirm that the compound's effect is target-dependent.

3. In Vitro Enzymatic or Binding Assays:

  • Methodology: If a specific enzyme or receptor is identified as the target, its activity or the compound's binding affinity can be measured using purified components. Techniques include fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Data Output: Kᵢ, Kₐ, or Kₑ values indicating the potency of target engagement.

4. Signaling Pathway Analysis:

  • Methodology: Western blotting, ELISA, or mass spectrometry-based phosphoproteomics can be used to determine the downstream effects of the compound on key signaling pathways (e.g., apoptosis, cell cycle, MAPK pathways).

  • Data Output: Changes in the phosphorylation status or expression levels of key signaling proteins.

Visualization of Proposed Mechanisms

Diagrams are essential for illustrating complex biological processes. Once the mechanism of "this compound" is elucidated, it can be visualized using tools like Graphviz. Below are example templates for a hypothetical signaling pathway and an experimental workflow.

cluster_0 Cell Membrane Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates This compound This compound This compound->Receptor Transcription Factor Transcription Factor Kinase A->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Proposed signaling pathway for this compound.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Lysate Preparation Lysate Preparation Compound Treatment->Lysate Preparation Western Blot Western Blot Lysate Preparation->Western Blot Mass Spectrometry Mass Spectrometry Lysate Preparation->Mass Spectrometry Data Analysis Data Analysis Western Blot->Data Analysis Mass Spectrometry->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for mechanism of action studies.

While the current lack of information on "this compound" prevents a direct comparative analysis, this guide provides a clear framework for how such an evaluation should be conducted once primary research data becomes available. The scientific community awaits initial publications that will allow for the independent verification and contextualization of this compound's mechanism of action within the broader landscape of drug discovery. Researchers in possession of data on this molecule are encouraged to publish their findings to advance the field.

The Synergistic Potential of Taxane Compounds in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers and Drug Development Professionals

While specific research on the synergistic effects of 13-O-Deacetyltaxumairol Z is not currently available in peer-reviewed literature, its classification as a taxane (B156437) derivative places it within a well-studied class of anticancer agents known for their potent synergistic activity when combined with other drugs. This guide will, therefore, focus on the established synergistic effects of prominent taxanes like paclitaxel (B517696) and docetaxel, providing a comparative framework for understanding the potential of novel derivatives such as this compound.

Taxanes are microtubule-stabilizing agents that interfere with the normal function of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] They are a cornerstone in the treatment of various cancers, including breast, ovarian, and lung cancer.[1] However, challenges such as drug resistance and toxicity have led to extensive research into combination therapies to enhance efficacy and mitigate adverse effects.[2][3]

Documented Synergistic Combinations with Taxanes

The rationale behind combining taxanes with other anticancer agents is to exploit different mechanisms of action, thereby increasing the cytotoxic effect on cancer cells and potentially overcoming resistance.[2] Numerous studies have demonstrated the synergistic potential of taxanes with a variety of drug classes.

Combination with Platinum-Based Drugs

The combination of paclitaxel with cisplatin (B142131) or carboplatin (B1684641) is a widely used regimen for various solid tumors.[4][5] This combination has shown significant synergistic effects, and the co-administration of paclitaxel and cisplatin is a first-line treatment for ovarian cancer.[3][5]

Taxane Combination Drug Cancer Type Observed Effect Reference
PaclitaxelCisplatinOvarian CancerEnhanced antitumor activity[3][5]
PaclitaxelCarboplatinVarious Solid TumorsSynergistic cytotoxicity[4]
Combination with Other Chemotherapeutic Agents

Taxanes have been successfully combined with other cytotoxic drugs to improve treatment outcomes. For instance, the combination of Abraxane (an albumin-bound formulation of paclitaxel) and gemcitabine (B846) is a standard therapy for metastatic pancreatic cancer.[4]

Taxane Combination Drug Cancer Type Observed Effect Reference
Abraxane (Paclitaxel)GemcitabineMetastatic Pancreatic CancerImproved overall survival[4]
Combination with Natural Compounds and Targeted Therapies

Research has also explored the synergistic effects of taxanes with natural compounds and targeted therapies. Flavonoids, for example, have been shown to possess anticancer properties and can enhance the efficacy of paclitaxel.[6] Additionally, combining taxanes with agents that target specific molecular pathways in cancer cells is a promising strategy.

Taxane Combination Agent Mechanism of Synergy Reference
PaclitaxelFlavonoidsMultiple, including enhanced apoptosis[6]
DocetaxelTrastuzumabTargeted therapy for HER2+ breast cancer[1]

Experimental Protocols for Assessing Synergy

The synergistic effect of drug combinations is typically quantified using methods like the Combination Index (CI). The CI method, developed by Chou and Talalay, is a widely accepted approach.

Experimental Workflow for Synergy Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Viability/Cytotoxicity Assay cluster_2 Data Analysis A Seed cancer cells in multi-well plates B Treat with single agents (Taxane, Drug B) at various concentrations A->B C Treat with combination of Taxane and Drug B at constant and non-constant ratios A->C D Incubate for a defined period (e.g., 48-72h) C->D E Perform MTT, SRB, or other viability assays D->E F Calculate IC50 values for each drug alone and in combination G Calculate Combination Index (CI) using CompuSyn or similar software F->G H Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) G->H

Caption: Workflow for determining synergistic effects of drug combinations.

Key Steps in the Protocol:

  • Cell Culture: Cancer cell lines are cultured under standard conditions.

  • Drug Preparation: Stock solutions of the taxane derivative and the combination drug are prepared.

  • Treatment: Cells are treated with a range of concentrations of each drug individually and in combination. A fixed-ratio or a checkerboard (matrix) design can be used for the combination treatment.

  • Cell Viability Assay: After a specific incubation period (e.g., 48 or 72 hours), cell viability is assessed using assays such as MTT, XTT, or SRB.

  • Data Analysis: The dose-effect curves for each drug and the combination are generated. The Combination Index (CI) is calculated using specialized software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathways Implicated in Taxane Synergy

The synergistic effects of taxanes with other drugs often involve the modulation of key cellular signaling pathways.

Taxane Mechanism of Action and Apoptosis Induction

G cluster_0 Taxane Action cluster_1 Apoptotic Pathway cluster_2 Potential Synergy Taxane Taxane Derivative (e.g., this compound) Microtubule Microtubule Stabilization Taxane->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Activation (e.g., Caspase-3, -8, -9) MitoticArrest->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis DrugB Combination Drug DrugB->Apoptosis Enhances Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis and potential point of synergy.

Taxanes induce apoptosis through several mechanisms, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[1] Synergistic partners can enhance this pro-apoptotic signal or inhibit survival pathways, leading to a more robust therapeutic effect.

Conclusion

While direct experimental data on the synergistic effects of this compound is needed, the extensive research on other taxanes provides a strong foundation for exploring its potential in combination therapies. The methodologies and known synergistic partners for established taxanes offer a clear roadmap for future investigations into this novel compound. Researchers and drug development professionals are encouraged to utilize the established protocols for synergy assessment to evaluate this compound in combination with various anticancer agents, which could unlock new and more effective treatment strategies.

References

Safety Operating Guide

Proper Disposal of 13-O-Deacetyltaxumairol Z: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 13-O-Deacetyltaxumairol Z, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This document provides detailed procedures for the proper disposal of this compound, a taxane (B156437) derivative used in scientific research. Due to its classification as a potentially cytotoxic and hazardous compound, strict adherence to the following protocols is imperative to mitigate risks and ensure a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Personnel handling this compound must be trained in handling potent compounds and be familiar with the institution's chemical hygiene plan. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Two pairs of nitrile gloves should be worn at all times.

  • Eye Protection: Chemical splash goggles are required.

  • Lab Coat: A disposable or dedicated lab coat must be worn.

  • Respiratory Protection: A fit-tested N95 or higher-level respirator should be used when handling the powder form to prevent inhalation.

Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

II. Waste Categorization and Segregation

Proper segregation of waste is the first and most critical step in the disposal process. All waste streams must be clearly identified and separated at the point of generation.

Waste CategoryDescriptionContainer Type
Solid Waste Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated PPE.Labeled, sealed, and puncture-resistant container for cytotoxic waste.
Liquid Waste Solutions containing this compound, including experimental residues and rinsing solvents.Labeled, leak-proof, and shatter-resistant container for cytotoxic liquid waste.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-proof sharps container for cytotoxic waste.
Contaminated Labware Reusable glassware and equipment that has come into contact with this compound.Designated and labeled containers for decontamination.
Decontaminated Waste Labware that has undergone a validated decontamination procedure.Standard laboratory waste or recycling containers.

III. Step-by-Step Disposal Procedures

A. Solid Waste Disposal:

  • Carefully collect all solid waste contaminated with this compound.

  • To minimize dust generation, lightly moisten powdered waste with a suitable solvent (e.g., 70% ethanol) before handling.

  • Place the waste into a designated, clearly labeled, and sealed container for cytotoxic solid waste.

  • Store the container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

B. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, leak-proof container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Ensure the container is tightly sealed and clearly labeled with its contents.

  • Store the liquid waste container in secondary containment to prevent spills.

  • Contact your EHS office for collection and disposal.

C. Sharps Waste Disposal:

  • Immediately place all contaminated sharps into a designated cytotoxic sharps container.

  • Do not recap, bend, or break needles.

  • Seal the container when it is three-quarters full.

  • Arrange for disposal through your institution's hazardous waste program.

D. Decontamination of Labware:

  • Initial Rinse: Rinse contaminated labware with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect the rinsate as cytotoxic liquid waste.

  • Washing: Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the labware to air dry or use an oven.

  • Once decontaminated, the labware can be returned to general use.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For spills less than 5 mL or 5 g:

  • Alert personnel in the immediate area.

  • Don appropriate PPE (double gloves, lab coat, eye protection, and respirator for powders).

  • Cover liquid spills with absorbent pads; for powders, gently cover with damp absorbent material to avoid aerosolization.

  • Working from the outside in, clean the spill area.

  • Place all contaminated materials into a cytotoxic waste container.

  • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.

For spills greater than 5 mL or 5 g:

  • Evacuate the area and restrict access.

  • Contact your institution's EHS office or emergency response team immediately.

  • Only trained personnel with appropriate respiratory protection should handle large spills.

V. Logical Workflow for Disposal

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Compound_Handling Handling of this compound Solid_Waste Solid Cytotoxic Waste Compound_Handling->Solid_Waste Liquid_Waste Liquid Cytotoxic Waste Compound_Handling->Liquid_Waste Sharps_Waste Sharps Cytotoxic Waste Compound_Handling->Sharps_Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup EHS/Contractor Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Waste disposal workflow for this compound.

This comprehensive guide provides the necessary framework for the safe disposal of this compound. Always consult your institution's specific guidelines and regulatory requirements to ensure full compliance.

Safeguarding Researchers: Essential Protocols for Handling 13-O-Deacetyltaxumairol Z

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling 13-O-Deacetyltaxumairol Z. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

Researchers and drug development professionals working with this compound, a potent taxane (B156437) compound, must employ stringent safety measures. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety data and best practices for managing cytotoxic agents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Full-Face Shield or Safety Goggles with Side Shields- N95 or higher particulate respirator
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields
Cell Culture and In Vitro Assays - Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable Gown/Lab Coat- Full-Face Shield and Goggles- N95 or higher particulate respirator- Shoe Covers

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All handling of solid this compound must be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation risk.

  • Before weighing, decontaminate the work surface.

  • Wear the appropriate PPE as outlined in the table above.

  • Use dedicated, labeled equipment for weighing and handling.

  • Handle the compound gently to avoid creating airborne dust.

2. Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, date, and hazard symbol.

3. Administration and Experiments:

  • When adding the compound to cell cultures or experimental systems, wear appropriate PPE.

  • All procedures should be performed over a disposable absorbent bench liner to contain any potential spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and harm to others.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated lab supplies (pipette tips, tubes), and empty vials must be collected in a designated, sealed, and clearly labeled hazardous waste container. This waste should be disposed of as cytotoxic or chemotherapy waste.[1][2][3][4]

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a labeled, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. A solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) is a common practice for decontaminating surfaces that have been in contact with taxane compounds.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal & Decontamination weigh Weighing in Fume Hood dissolve Dissolving in Solvent weigh->dissolve Stock Solution dispose_waste Segregate & Dispose Waste weigh->dispose_waste administer Administration to Experiment dissolve->administer Working Solution dissolve->dispose_waste incubate Incubation/Observation administer->incubate administer->dispose_waste incubate->dispose_waste Terminate Experiment decontaminate Decontaminate Surfaces & Equipment dispose_waste->decontaminate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-O-Deacetyltaxumairol Z
Reactant of Route 2
13-O-Deacetyltaxumairol Z

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.